molecular formula C12H22O B1359936 4-Cyclohexylcyclohexanol CAS No. 2433-14-9

4-Cyclohexylcyclohexanol

Cat. No.: B1359936
CAS No.: 2433-14-9
M. Wt: 182.3 g/mol
InChI Key: AFKMHDZOVNDWLO-UHFFFAOYSA-N
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Description

4-Cyclohexylcyclohexanol is a natural product found in Artemisia monosperma with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKMHDZOVNDWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3040722
Record name 4-Cyclohexylcyclohexanol
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Molecular Weight

182.30 g/mol
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CAS No.

2433-14-9, 7335-11-7, 7335-42-4
Record name [Bicyclohexyl]-4-ol
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-Cyclohexylcyclohexanol, cis-
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Record name 4-Cyclohexylcyclohexanol, trans-
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-cyclohexylcyclohexanol
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Record name 4-CYCLOHEXYLCYCLOHEXANOL, CIS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Cyclohexylcyclohexanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a colorless solid organic compound.[1] It is characterized by the presence of two cyclohexyl rings and a hydroxyl functional group. It is soluble in many organic solvents and is primarily used in industrial applications, including as a softener in plastics and rubber, a lubricant, and as an intermediate in the synthesis of other chemicals.[2]

Quantitative Data Summary

The key physicochemical properties of this compound, presented as a mixture of cis- and trans-isomers, are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 4-cyclohexylcyclohexan-1-ol[3]
CAS Number 2433-14-9[1][3]
Molecular Formula C₁₂H₂₂O[1][2][3]
Molecular Weight 182.30 g/mol [3]
Appearance Powder to crystal; colorless solid with a special aroma.[1][2]
Melting Point 94-98 °C[1][2]
Boiling Point 105-110 °C at 0.5 Torr; 283.9 °C at 760 mmHg[1][2]
Density 0.993 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 118.6 °C[1][2]
Vapor Pressure 0.000355 mmHg at 25°C[1][2]
Refractive Index 1.51[1][2]
LogP 3.11780[1]
Exact Mass 182.167065 Da[3]
SMILES C1CCC(CC1)C2CCC(CC2)O[3]
InChIKey AFKMHDZOVNDWLO-UHFFFAOYSA-N[3]

Chemical Structure and Stereoisomerism

This compound consists of a cyclohexanol ring where the hydrogen atom at the 4-position is substituted by a cyclohexyl group. The presence of the hydroxyl group on one of the saturated rings makes the molecule an alcohol.

A critical aspect of its structure is stereoisomerism. Due to the substitution on the cyclohexanol ring, this compound exists as two geometric isomers: cis-4-Cyclohexylcyclohexanol and trans-4-Cyclohexylcyclohexanol. In the cis isomer, the hydroxyl group and the cyclohexyl group are on the same side of the ring's plane. In the trans isomer, they are on opposite sides. The commercial product is often a mixture of both isomers.[2]

G Stereoisomers of this compound cluster_isomers Isomeric Forms This compound This compound cis-Isomer cis-Isomer This compound->cis-Isomer axial-equatorial relationship trans-Isomer trans-Isomer This compound->trans-Isomer diequatorial or diaxial relationship G Synthesis and Purification Workflow Start Start Dissolve Ketone Dissolve 4-Cyclohexylcyclohexanone in Solvent Start->Dissolve Ketone Reduction Add Reducing Agent (e.g., NaBH4) and stir Dissolve Ketone->Reduction Quench Quench Reaction with Acid Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry & Concentrate Dry over MgSO4 and Concentrate Wash->Dry & Concentrate Purify Purify by Recrystallization or Chromatography Dry & Concentrate->Purify Product Pure this compound Purify->Product G Analytical Characterization Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (1H, 13C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (e.g., GC-MS) Synthesized_Product->MS Purity_Check Purity Assessment (e.g., HPLC, GC) Synthesized_Product->Purity_Check Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Check->Structural_Confirmation Final_Data Final Spectroscopic Data Structural_Confirmation->Final_Data

References

4-Cyclohexylcyclohexanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Cyclohexylcyclohexanol

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a saturated bicyclic alcohol. It exists as a mixture of cis and trans isomers. The key identifiers and physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 2433-14-9 (cis- and trans- mixture)[1][2]
Molecular Formula C₁₂H₂₂O[3]
Molecular Weight 182.31 g/mol [4]
IUPAC Name 4-cyclohexylcyclohexan-1-ol[3]
Appearance Colorless solid or liquid, powder to crystal[1][2]
Melting Point 94-98 °C[1][2]
Boiling Point 283.9 °C at 760 mmHg[1]
Density 0.993 g/cm³ (predicted)[2]
Flash Point 118.6 °C[1]
Solubility Soluble in many organic solvents.[2]

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 4-cyclohexylphenol. A generalized experimental protocol is detailed below.

Experimental Protocol: Catalytic Hydrogenation of 4-Cyclohexylphenol

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-cyclohexylphenol.

Materials:

  • 4-Cyclohexylphenol

  • Rhodium on alumina (Rh/Al₂O₃) catalyst (5%)

  • Ethanol (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: A high-pressure autoclave reactor is charged with 4-cyclohexylphenol and a 5% rhodium on alumina catalyst. The catalyst loading is typically 1-5% by weight relative to the substrate.

  • Solvent Addition: Ethanol is added to the reactor to dissolve the 4-cyclohexylphenol and create a slurry with the catalyst.

  • Hydrogenation: The reactor is sealed and purged with nitrogen gas to remove any air. Subsequently, it is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously to ensure efficient mixing and mass transfer of hydrogen.

  • Monitoring: The reaction progress is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be further purified by recrystallization or distillation to yield pure this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The signals corresponding to the cyclohexyl protons and the carbinol proton are characteristic.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The predicted collision cross-section (CCS) for the [M+H]⁺ ion is 144.6 Ų.[5]

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group.

Biological and Pharmacological Context

While this compound itself is not extensively studied for specific pharmacological activities, the cyclohexyl and cyclohexanol moieties are present in various biologically active molecules. Derivatives of cyclohexanol have been investigated for a range of therapeutic applications.

It has been reported that this compound is a natural product found in the plant Artemisia monosperma.[3] The biological role of this compound in the plant is not yet fully understood.

For researchers in drug development, this compound can serve as a versatile building block or scaffold for the synthesis of novel compounds with potential therapeutic value. The lipophilic nature of the dicyclohexyl system can be exploited to modulate the pharmacokinetic properties of drug candidates.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 4-Cyclohexylphenol Reaction Catalytic Hydrogenation (H₂, Rh/Al₂O₃) Start->Reaction Filtration Filtration (Catalyst Removal) Reaction->Filtration Crude Mixture Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization or Distillation Evaporation->Purification Crude Product End This compound Purification->End

Caption: Generalized workflow for the synthesis of this compound.

References

A Technical Guide to 4-Cyclohexylcyclohexanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylcyclohexanol, with the IUPAC name 4-cyclohexylcyclohexan-1-ol , is a saturated bicyclic alcohol that has garnered interest in various chemical and pharmaceutical applications.[1][2] Its rigid, three-dimensional structure, conferred by the two cyclohexane rings, makes it a valuable scaffold in medicinal chemistry. The cyclohexyl moiety is a common feature in many natural and synthetic drugs, where it can serve as a bioisostere for other groups, potentially improving pharmacological properties such as affinity and metabolic stability. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3] It exists as two stereoisomers, cis and trans, which differ in the spatial orientation of the hydroxyl group relative to the cyclohexyl substituent. These isomers exhibit distinct physical properties.

Table 1: Physicochemical Properties of this compound Isomers

Propertycis-4-Cyclohexylcyclohexanoltrans-4-CyclohexylcyclohexanolMixtureReference(s)
Molecular Formula C₁₂H₂₂OC₁₂H₂₂OC₁₂H₂₂O[1]
Molecular Weight 182.31 g/mol 182.31 g/mol 182.31 g/mol [1]
CAS Number Not specified7335-42-42433-14-9[1][2]
Appearance Colorless to light yellow liquidWhite to off-white solidWhite to off-white solid[3]
Melting Point Not specified103-104 °C94-98 °C
Boiling Point Not specifiedNot specified283.9 °C at 760 mmHg
Density Not specifiedNot specified0.993 g/cm³ (predicted)

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound (Isomer Mixture)

TechniqueKey Features and ObservationsReference(s)
¹H NMR Complex multiplets in the aliphatic region (δ 0.8-2.0 ppm) corresponding to the cyclohexyl protons. A signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected around δ 3.5-4.0 ppm, with its multiplicity and exact shift depending on the isomer.[1]
¹³C NMR Multiple signals in the aliphatic region (δ 20-50 ppm) for the sp³ hybridized carbons of the cyclohexane rings. A signal for the carbon attached to the hydroxyl group would appear in the δ 60-80 ppm range.[1]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations from the cyclohexane rings would be observed around 2850-2950 cm⁻¹.[1]
Mass Spectrometry (GC-MS) The mass spectrum would show a molecular ion peak (M⁺) at m/z 182. Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the cyclohexane rings.[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the reduction of 4-cyclohexylcyclohexanone. The stereochemical outcome of the reduction (i.e., the ratio of cis to trans isomers) is highly dependent on the choice of reducing agent and reaction conditions. Below are representative protocols for the stereoselective synthesis of the cis and trans isomers, adapted from established methods for similar substituted cyclohexanols.

Protocol 1: Synthesis of trans-4-Cyclohexylcyclohexanol via Reduction with Sodium Borohydride

This protocol is based on the principle that hydride attack from the less hindered axial direction on the chair conformation of the ketone leads to the equatorial (trans) alcohol as the major product.

Materials:

  • 4-Cyclohexylcyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 4-cyclohexylcyclohexanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~2 with 1 M HCl to neutralize any remaining borohydride.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield the trans-4-cyclohexylcyclohexanol.

Protocol 2: Synthesis of cis-4-Cyclohexylcyclohexanol via Catalytic Hydrogenation

Catalytic hydrogenation of 4-substituted cyclohexanones, particularly with bulky catalysts, can favor the formation of the axial (cis) alcohol.

Materials:

  • 4-Cyclohexylcyclohexanone

  • Ethanol

  • Platinum(IV) oxide (Adam's catalyst) or a bulky iridium catalyst

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation vessel, dissolve 4-cyclohexylcyclohexanone (1 equivalent) in ethanol.

  • Add a catalytic amount of platinum(IV) oxide (e.g., 1-2 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which will be enriched in the cis-isomer.

  • Purification can be achieved by column chromatography on silica gel.

Applications in Drug Development

The rigid and lipophilic nature of the dicyclohexyl scaffold makes this compound and its derivatives attractive building blocks in drug design. The cyclohexane ring is often used to introduce conformational constraint, which can lead to increased receptor binding affinity and selectivity.

While specific biological activities of this compound itself are not extensively documented in publicly available literature, the broader class of cyclohexane-containing molecules has shown significant therapeutic potential. For instance, derivatives of cyclohexane have been investigated as:

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Substituted pyrimidines bearing a cyclohexylmethoxy group have been identified as potent and selective CDK2 inhibitors, a target of interest in cancer therapy.

  • Melanocortin Subtype-4 Receptor (MC4R) Agonists: Complex molecules incorporating a cyclohexyl moiety have been developed as potent and selective agonists of the MC4R, which is involved in the regulation of food intake and energy expenditure, making it a target for obesity treatment.

The hydroxyl group of this compound provides a convenient handle for further chemical modification, allowing for its incorporation into more complex drug candidates.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of 4-cyclohexylcyclohexan-1-ol.

General Synthesis Workflow

G start 4-Cyclohexylcyclohexanone reduction Reduction start->reduction e.g., NaBH₄ or H₂/Catalyst isomers Mixture of cis- and trans-isomers reduction->isomers separation Chromatographic Separation isomers->separation cis cis-4-Cyclohexylcyclohexanol separation->cis trans trans-4-Cyclohexylcyclohexanol separation->trans

Caption: General workflow for the synthesis of this compound isomers.

Representative Signaling Pathway Involvement

While a specific signaling pathway for this compound is not established, its derivatives have been shown to act as receptor agonists. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling cascade, which is a common mechanism for many drugs containing cyclic moieties.

G cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ligand Cyclohexane-Containing Ligand (e.g., Drug) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Synthesis and discovery of 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of 4-Cyclohexylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of this compound. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Discovery and Natural Occurrence

Synthetic Routes

Several synthetic pathways to this compound have been developed. The primary methods include the catalytic hydrogenation of p-phenylphenol, the reduction of 4-cyclohexylcyclohexanone, and a multi-step synthesis commencing from biphenyl.

Catalytic Hydrogenation of p-Phenylphenol

A prevalent method for the synthesis of this compound is the catalytic hydrogenation of p-phenylphenol. This reaction can yield a mixture of products, including the desired this compound and p-cyclohexylphenol. The selectivity of the reaction is highly dependent on the catalyst, solvent, and reaction conditions.[1]

Experimental Protocol:

A detailed experimental protocol for the complete hydrogenation of a p-phenylphenol derivative to a 4-(4'-alkylcyclohexyl)cyclohexanol is described in the patent literature.[2] The following is a representative procedure based on this methodology:

  • Reaction Setup: In a high-pressure reaction vessel, add 4-(4'-propylphenyl)phenol (0.5 mol), a catalyst such as Raney nickel (1 g of nickel mass), and a solvent like ethanol (300 mL).[2]

  • Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 MPa) and heat to the reaction temperature (e.g., 150 °C).[2]

  • Reaction Monitoring: Maintain the reaction for a specified duration (e.g., 2 hours) with stirring.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen pressure. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by distillation under reduced pressure to yield the crude product. The final product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene and ethanol).[2]

Quantitative Data:

The following table summarizes the reaction conditions and yields for the hydrogenation of 4-(4'-alkylphenyl)phenols to the corresponding 4-(4'-alkylcyclohexyl)cyclohexanols using different catalysts as described in the patent literature.[2]

CatalystHydrogen Pressure (MPa)Temperature (°C)Reaction Time (h)Yield (%)
Rhodium/Silicon Dioxide580582.5
Raney Nickel10150279.8
Palladium/Carbon2501080.4

Logical Relationship Diagram:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product p-Phenylphenol p-Phenylphenol This compound This compound p-Phenylphenol->this compound Catalytic Hydrogenation H2_gas H₂ Gas Catalyst Catalyst (e.g., Raney Ni, Pd/C, Rh/SiO₂) Solvent_Heat_Pressure Solvent, Heat, Pressure G Start 4-Cyclohexylcyclohexanone Reaction Reduction Reaction Start->Reaction Reagents Reducing Agent (e.g., NaBH₄, LiAlH₄) or Enzyme (ADH) + Cofactor Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation or Crystallization Workup->Purification Product This compound Purification->Product G Biphenyl Biphenyl Acylated_Biphenyl Acylated Biphenyl Biphenyl->Acylated_Biphenyl Friedel-Crafts Acylation Alkylated_Acyl_Biphenyl Alkylated Acyl Biphenyl Acylated_Biphenyl->Alkylated_Acyl_Biphenyl Friedel-Crafts Alkylation Reduced_Product Reduced Alkylated Biphenyl Alkylated_Acyl_Biphenyl->Reduced_Product Reduction Phenolic_Product 4-(4'-Alkylphenyl)phenol Reduced_Product->Phenolic_Product Oxidation Final_Product 4-(4'-Alkylcyclohexyl)cyclohexanol Phenolic_Product->Final_Product Catalytic Hydrogenation

References

Spectroscopic Analysis of 4-Cyclohexylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyclohexylcyclohexanol, catering to researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring these spectra, and includes a visual workflow for spectroscopic analysis.

Disclaimer: Publicly available, high-resolution spectroscopic data with complete peak assignments for this compound is limited. Therefore, this guide presents expected spectral characteristics based on the compound's structure and includes illustrative data from the closely related compound, 4-tert-butylcyclohexanol, to demonstrate data presentation and interpretation. Predicted mass spectrometry data for this compound is also provided.

Data Presentation

The spectroscopic data is summarized in the following tables for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Illustrative Example: trans-4-tert-Butylcyclohexanol in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5Multiplet1HH-1 (proton on the carbon bearing the -OH)
~2.0Multiplet4HH-2, H-6 (axial and equatorial)
~1.8Multiplet4HH-3, H-5 (axial and equatorial)
~1.0-1.4Multiplet1HH-4 (proton on the carbon with the t-butyl group)
~0.85Singlet9HProtons of the tert-butyl group
VariableBroad Singlet1H-OH

¹³C NMR (Carbon-13) NMR Data (Illustrative Example: trans-4-tert-Butylcyclohexanol in CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~70-75CHC-1 (carbon bearing the -OH group)
~47-50CHC-4 (carbon bearing the t-butyl group)
~35-40CH₂C-2, C-6
~25-30CH₂C-3, H-5
~32QuaternaryQuaternary carbon of the t-butyl group
~27CH₃Methyl carbons of the tert-butyl group
Infrared (IR) Spectroscopy

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3600-3200Strong, BroadO-H Stretch (hydrogen-bonded)Alcohol (-OH)
~2960-2850StrongC-H StretchCyclohexyl rings (CH₂) & (CH)
~1450MediumCH₂ Bending (Scissoring)Cyclohexyl rings
~1100-1000StrongC-O StretchAlcohol (C-OH)
Mass Spectrometry (MS)

Predicted Mass Spectrum Data for this compound

m/zPredicted Adduct
183.17435[M+H]⁺
205.15629[M+Na]⁺
181.15979[M-H]⁻
200.20089[M+NH₄]⁺
165.16433[M+H-H₂O]⁺
182.16652[M]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of solid this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • For referencing the chemical shifts, tetramethylsilane (TMS) is typically added to the solvent by the manufacturer.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically performed.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

    • In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

    • Add approximately 100-200 mg of the dry KBr to the mortar.

    • Gently but thoroughly grind the sample and KBr together until a homogenous, fine powder is obtained.

    • Place a small amount of the mixture into a pellet die.

    • Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) (Electron Ionization)
  • Sample Introduction:

    • A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in a high vacuum environment.

  • Ionization:

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of an Organic Compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample Unknown Compound (e.g., this compound) Purification Purification (if necessary) Sample->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon-Hydrogen Framework Purification->NMR Data_Integration Integrate Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Proposed_Structure Propose Candidate Structure(s) Data_Integration->Proposed_Structure Structure_Verification Verify Structure - Compare with literature data - Further experiments Proposed_Structure->Structure_Verification Final_Structure Final Structure Confirmed Proposed_Structure->Final_Structure If unambiguous Structure_Verification->Final_Structure

Caption: A logical workflow for identifying an organic compound using multiple spectroscopic techniques.

Navigating Stereochemistry: A Technical Guide to the Physical Properties of cis- and trans-4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the distinct physical properties of the cis- and trans-isomers of 4-Cyclohexylcyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document collates available data on the physical and spectroscopic characteristics of these isomers, alongside experimental protocols for their synthesis and separation. Understanding the stereoisomeric differences is crucial as they can significantly influence the material's properties and biological activity.

Comparative Physical Properties

The spatial arrangement of the hydroxyl and cyclohexyl groups in the cis- and trans-isomers of this compound leads to notable differences in their physical properties. The trans-isomer, with both bulky substituents in the more stable equatorial positions, generally exhibits a higher melting and boiling point due to more efficient crystal packing and stronger intermolecular interactions compared to the less stable cis-isomer where one substituent is forced into an axial position.

Propertycis-4-Cyclohexylcyclohexanoltrans-4-CyclohexylcyclohexanolThis compound (cis- and trans- mixture)
Melting Point (°C) 92-93[1]>124 (inferred from derivatives)[2][3][4][5]94-98[1]
Boiling Point (°C) 283.9 ± 8.0 (Predicted)[1]>317 (inferred from derivatives)[2][4]105-110 (at 0.5 Torr), 283.9 (at 760 mmHg)[1]
Density (g/cm³) 0.993 ± 0.06 (Predicted)[1]No data available0.993 (Predicted)[1]
Flash Point (°C) No data availableNo data available118.6[1]
Refractive Index No data availableNo data available1.51[1]
CAS Number 7335-11-7[6]7335-42-4[6]2433-14-9[1]

Note: Data for the pure trans-isomer is limited; values are inferred from alkylated derivatives such as trans-4-(trans-4-propylcyclohexyl)cyclohexanol and trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between the cis- and trans-isomers of this compound. The different spatial arrangements of the hydroxyl group (axial in cis, equatorial in trans) lead to distinct signals in NMR and IR spectroscopy.

Spectroscopic MethodExpected Characteristics for cis-Isomer (Axial -OH)Expected Characteristics for trans-Isomer (Equatorial -OH)
¹H NMR The proton on the carbon bearing the -OH group (H-1) is equatorial and typically appears as a broad signal with small coupling constants at a higher chemical shift (downfield, ~4.0 ppm).[7][8][9]The H-1 proton is axial and exhibits large axial-axial coupling constants, resulting in a sharper multiplet at a lower chemical shift (upfield, ~3.5 ppm).[7][9]
¹³C NMR The carbon atom attached to the axial -OH group is shielded and resonates at a higher field (lower ppm value) compared to its equatorial counterpart.[10][11][12]The carbon atom attached to the equatorial -OH group is deshielded and resonates at a lower field (higher ppm value).[10][11][12][13][14]
FTIR (cm⁻¹) The C-O stretching vibration for an axial alcohol is typically found at a lower wavenumber, around 1000-1050 cm⁻¹.[15][16][17]The C-O stretching vibration for an equatorial alcohol is typically found at a higher wavenumber, around 1060-1100 cm⁻¹.[15][16][17]

Experimental Protocols

Synthesis of this compound (cis/trans Mixture)

A common route to synthesize this compound is through the catalytic hydrogenation of 4-cyclohexylcyclohexanone. The ketone precursor can be synthesized from 4-phenylphenol. The hydrogenation step typically yields a mixture of the cis- and trans-isomers.

SynthesisWorkflow Start 4-Phenylphenol Step1 Catalytic Hydrogenation (e.g., H₂, Rh/Al₂O₃) Start->Step1 Intermediate1 4-Cyclohexylphenol Step1->Intermediate1 Step2 Catalytic Hydrogenation (e.g., H₂, Ru/C) Intermediate1->Step2 Intermediate2 4-Cyclohexylcyclohexanone Step2->Intermediate2 Step3 Reduction (e.g., NaBH₄ or catalytic hydrogenation) Intermediate2->Step3 Product This compound (cis/trans mixture) Step3->Product

Caption: Synthesis workflow for this compound.

Separation of cis- and trans-Isomers

The separation of the cis- and trans-isomers can be achieved through standard laboratory techniques such as column chromatography or fractional crystallization, exploiting the differences in their polarity and crystal lattice energies.

Due to the different steric environments of the hydroxyl group, the two isomers exhibit different polarities and affinities for a stationary phase like silica gel. The trans-isomer, with its more exposed equatorial hydroxyl group, tends to interact more strongly with the polar stationary phase, resulting in a longer retention time. The cis-isomer, with its more sterically hindered axial hydroxyl group, elutes first.[18][19]

The difference in the stability and symmetry of the two isomers leads to different crystal lattice energies. The more stable and symmetrical trans-isomer typically has a higher melting point and is less soluble in a given solvent, allowing it to be selectively crystallized from a solution of the isomeric mixture.[20][21][22]

SeparationWorkflow cluster_chromatography Chromatography cluster_crystallization Crystallization Mixture cis/trans Mixture Method1 Column Chromatography (Silica Gel) Mixture->Method1 Method2 Fractional Crystallization Mixture->Method2 Product_cis cis-Isomer (Elutes first) Method1->Product_cis Product_trans_chrom trans-Isomer (Elutes later) Method1->Product_trans_chrom Product_trans_cryst trans-Isomer (Crystallizes) Method2->Product_trans_cryst Product_cis_sol cis-Isomer (Remains in solution) Method2->Product_cis_sol

Caption: Separation strategies for cis- and trans-isomers.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylcyclohexanol is a bicyclic alcohol of interest in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis. Its molecular structure, consisting of two cyclohexane rings and a hydroxyl group, imparts specific physicochemical properties that are critical to understand for its application and development. This guide provides a comprehensive overview of the solubility and stability of this compound, based on available data for analogous compounds. It also outlines detailed experimental protocols for the precise determination of these properties.

Physicochemical Properties

This compound is a colorless solid or a viscous liquid at room temperature.[1][2] Its structure, featuring a nonpolar bicyclohexyl core and a polar hydroxyl group, dictates its solubility and stability characteristics.

PropertyValue (Predicted/Reported for Analogs)Reference
Molecular FormulaC₁₂H₂₂O[3]
Molecular Weight182.30 g/mol [3]
Melting Point94-98 °C[1]
Boiling Point105-110 °C (at 0.5 Torr)[1]
LogP (Predicted)3.8[3]
pKa (Predicted)~16-18 (typical for secondary alcohols)

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The large, nonpolar cyclohexyl groups dominate its structure, leading to good solubility in organic solvents, while the polar hydroxyl group provides some limited affinity for polar solvents.

Qualitative Solubility

Based on the behavior of similar compounds like 4-tert-butylcyclohexanol, this compound is expected to be readily soluble in a range of organic solvents.[4] Its solubility in water is anticipated to be low due to the large hydrophobic bicyclohexyl moiety.

Quantitative Solubility Data (Predicted)
SolventPredicted Solubility at 25°C ( g/100 mL)Basis for Prediction
Water< 0.1The large hydrophobic structure is expected to lead to very low aqueous solubility, similar to other long-chain alcohols.
Ethanol> 50The hydroxyl group allows for hydrogen bonding with ethanol, and the nonpolar part interacts well with the ethyl group.
Methanol> 30Similar to ethanol, good solubility is expected due to hydrogen bonding and nonpolar interactions.
Acetone> 50As a polar aprotic solvent, acetone is expected to be an excellent solvent for this compound.
Toluene> 20The nonpolar aromatic nature of toluene should effectively solvate the bicyclohexyl core.
Hexane5 - 15Solubility in nonpolar aliphatic solvents is expected to be moderate.
Chloroform> 50Good solubility is predicted due to the ability of chloroform to interact with both polar and nonpolar regions.

Stability Profile

The stability of this compound is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

Thermal Stability

Alicyclic alcohols like this compound are generally stable at ambient temperatures. At elevated temperatures, decomposition is expected to occur. Based on studies of related compounds, the onset of thermal decomposition is likely to be above 200°C.[5]

Predicted Thermal Decomposition Data

ParameterPredicted Temperature Range (°C)Analytical TechniqueExpected Observation
Onset of Decomposition (TGA)200 - 250TGAThe temperature at which significant, irreversible mass loss begins.
Major Decomposition Steps (TGA)250 - 450TGAMultiple mass loss events corresponding to the sequential or overlapping decomposition of the functional groups and the cyclohexane rings.
Photostability

While specific photostability data for this compound is not available, compounds with C-H and O-H bonds can be susceptible to degradation upon exposure to UV light, especially in the presence of a photosensitizer. Photodegradation of the cyclohexane ring structure has been observed for related compounds.[6]

pH Stability

This compound, being an alcohol, is expected to be stable over a wide pH range under ambient conditions. However, at extreme pH values and elevated temperatures, acid-catalyzed dehydration or base-catalyzed oxidation could potentially occur.

Oxidative Stability

Secondary alcohols like this compound are susceptible to oxidation to form the corresponding ketone, 4-cyclohexylcyclohexanone.[2][7] This can be initiated by various oxidizing agents or by auto-oxidation in the presence of oxygen, particularly at elevated temperatures or in the presence of metal catalysts.

Potential Degradation Pathways

Based on the chemistry of cyclohexanol and its derivatives, the following degradation pathways for this compound can be postulated:

  • Oxidation: The primary degradation pathway is likely the oxidation of the secondary alcohol to 4-cyclohexylcyclohexanone. This can be followed by further oxidation and ring-opening to form dicarboxylic acids under harsh conditions.[7][8]

  • Dehydration: At elevated temperatures, particularly in the presence of an acid catalyst, this compound can undergo dehydration to form a mixture of cyclohexylcyclohexene isomers.

  • Thermal Decomposition: At higher temperatures, cleavage of the C-C bonds within the cyclohexane rings can occur, leading to the formation of smaller volatile fragments.[5]

Degradation_Pathways This compound This compound 4-Cyclohexylcyclohexanone 4-Cyclohexylcyclohexanone This compound->4-Cyclohexylcyclohexanone Oxidation Cyclohexylcyclohexenes Cyclohexylcyclohexenes This compound->Cyclohexylcyclohexenes Dehydration (Heat, Acid) Fragmentation Products Fragmentation Products This compound->Fragmentation Products High Temperature Thermal Decomposition Ring-Opened Products (e.g., dicarboxylic acids) Ring-Opened Products (e.g., dicarboxylic acids) 4-Cyclohexylcyclohexanone->Ring-Opened Products (e.g., dicarboxylic acids) Further Oxidation

Figure 1: Potential Degradation Pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

  • Analytical balance

  • Temperature-controlled shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly.

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

    • Equilibrate the samples for at least 24 hours with constant agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered solution with an appropriate solvent for analysis.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility in g/100 mL or other desired units based on the concentration determined from the calibration curve.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Add_Excess Add excess this compound to solvent Equilibrate Equilibrate at constant temperature with agitation (24h) Add_Excess->Equilibrate Settle Allow undissolved solid to settle (2h) Equilibrate->Settle Withdraw Withdraw supernatant with pre-warmed syringe Settle->Withdraw Filter Filter through 0.45 µm syringe filter Withdraw->Filter Dilute Dilute for analysis Filter->Dilute Analyze Analyze by HPLC or GC Dilute->Analyze Calibrate Prepare and run calibration standards Analyze->Calibrate Calculate Calculate solubility Calibrate->Calculate

Figure 2: Experimental Workflow for Solubility Determination.
Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

6.2.1 Thermal Stability (Thermogravimetric Analysis - TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of decomposition from the TGA curve.

6.2.2 Photostability

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Place the solutions in quartz cuvettes.

  • Expose the samples to a controlled light source that provides both UV and visible output (e.g., a xenon lamp in a photostability chamber).

  • Wrap a control sample in aluminum foil to protect it from light.

  • At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

6.2.3 pH Stability (Hydrolytic Stability)

Procedure:

  • Prepare buffered aqueous solutions at various pH levels (e.g., pH 2, 7, and 10).

  • Add a known amount of this compound to each buffered solution to create solutions of a specific concentration.

  • Store the solutions at a constant temperature (e.g., 40°C or 60°C).

  • At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and any degradants.

6.2.4 Oxidative Stability

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

  • Maintain the solution at a constant temperature.

  • At various time intervals, take samples and quench the oxidation reaction if necessary.

  • Analyze the samples by a stability-indicating HPLC or GC method to monitor the disappearance of the parent compound and the formation of oxidation products.

Stability_Testing_Workflow cluster_thermal Thermal Stability cluster_photo Photostability cluster_pH pH Stability cluster_oxidative Oxidative Stability Start Prepare Sample of This compound TGA Thermogravimetric Analysis (TGA) Start->TGA Photo Expose to UV/Vis Light Start->Photo pH Incubate in Buffers (pH 2, 7, 10) Start->pH Oxidative Treat with Oxidizing Agent Start->Oxidative TGA_Result Decomposition Profile TGA->TGA_Result Photo_Result Photodegradation Rate Photo->Photo_Result pH_Result Hydrolytic Stability pH->pH_Result Oxidative_Result Oxidative Degradation Rate Oxidative->Oxidative_Result

Figure 3: General Workflow for Stability Testing of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on its chemical structure and data from analogous compounds. While it is predicted to be highly soluble in organic solvents and have moderate thermal stability, experimental verification is crucial for its successful application in research and development. The detailed experimental protocols provided herein offer a robust framework for obtaining the necessary quantitative data to fully characterize this promising molecule.

References

4-Cyclohexylcyclohexanol literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review and historical context for 4-Cyclohexylcyclohexanol. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and materials science. This document covers the fundamental properties, synthesis methodologies, stereochemistry, and applications of this versatile dicyclic alcohol.

Historical Context

While the initial discovery and synthesis of this compound are not extensively documented in early chemical literature, its prominence in scientific research and industrial applications has grown significantly with the advancement of materials science, particularly in the field of liquid crystals. Much of the detailed research on its synthesis and properties has been conducted in the context of developing new liquid crystal materials, where its rigid, bicyclic structure is highly advantageous.

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature, though it is often supplied as a mixture of its cis and trans isomers, which may affect its physical state. The properties of the individual isomers can differ from the mixture.

PropertyValue (cis/trans mixture unless specified)
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
CAS Number 2433-14-9
Appearance White crystalline solid or colorless liquid
Melting Point 94-98 °C[1]
Boiling Point 283.9 °C at 760 mmHg[1]
Density 0.993 g/cm³ (predicted)[1]
Flash Point 118.6 °C[1]
Solubility Soluble in most organic solvents; insoluble in water.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the catalytic hydrogenation of 4-cyclohexylphenol and a multi-step synthesis starting from biphenyl.

Catalytic Hydrogenation of 4-Cyclohexylphenol

This method is a common and efficient route to this compound, involving the reduction of the phenolic ring of 4-cyclohexylphenol.

  • Reaction Setup: A high-pressure hydrogenation reactor is charged with 4-cyclohexylphenol, a suitable solvent (e.g., ethanol or cyclohexane), and a hydrogenation catalyst. Common catalysts include rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), or Raney nickel.

  • Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to a pressure typically ranging from 2 to 10 MPa. The reaction mixture is heated to a temperature between 50 and 150 °C and stirred vigorously.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reactor is cooled, and the pressure is released.

  • Purification: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated from the filtrate under reduced pressure to yield the crude product. The resulting this compound, a mixture of cis and trans isomers, can be further purified by recrystallization or column chromatography.

G cluster_0 Synthesis via Catalytic Hydrogenation start 4-Cyclohexylphenol reaction High-Pressure Hydrogenation start->reaction reagents H₂ Gas Catalyst (e.g., Rh/C) reagents->reaction filtration Filtration reaction->filtration evaporation Solvent Removal filtration->evaporation product This compound (cis/trans mixture) evaporation->product

Figure 1. Experimental workflow for the catalytic hydrogenation of 4-cyclohexylphenol.
Five-Step Synthesis from Biphenyl

This synthetic route offers more flexibility for creating derivatives of this compound and is particularly useful in the synthesis of liquid crystal precursors.[2]

  • Friedel-Crafts Acylation: Biphenyl is reacted with an acylating agent (e.g., propionyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) to form 4-acylbiphenyl.

  • Friedel-Crafts Alkylation: The resulting 4-acylbiphenyl is then alkylated with an alkene (e.g., cyclohexene) using a similar Friedel-Crafts procedure to introduce the second cyclohexyl ring.

  • Reduction: The ketone functional group is reduced to a methylene group. This can be achieved using methods like the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).

  • Oxidation and Rearrangement: The resulting 4-alkyl-4'-cyclohexylbiphenyl undergoes oxidation (e.g., with air or a peroxide) followed by an acid-catalyzed rearrangement to yield 4-cyclohexylphenol.

  • Catalytic Hydrogenation: The final step is the catalytic hydrogenation of the 4-cyclohexylphenol intermediate, as described in the previous section, to afford this compound.

G cluster_1 Multi-Step Synthesis from Biphenyl start Biphenyl step1 1. Friedel-Crafts Acylation start->step1 intermediate1 4-Acylbiphenyl step1->intermediate1 step2 2. Friedel-Crafts Alkylation intermediate1->step2 intermediate2 4-Acyl-4'-cyclohexylbiphenyl step2->intermediate2 step3 3. Ketone Reduction intermediate2->step3 intermediate3 4-Alkyl-4'-cyclohexylbiphenyl step3->intermediate3 step4 4. Oxidation & Rearrangement intermediate3->step4 intermediate4 4-Cyclohexylphenol step4->intermediate4 step5 5. Catalytic Hydrogenation intermediate4->step5 product This compound step5->product

Figure 2. Logical workflow for the five-step synthesis of this compound from biphenyl.

Stereochemistry

This compound possesses two stereocenters, giving rise to cis and trans diastereomers. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions.

  • trans-4-Cyclohexylcyclohexanol: In its most stable chair conformation, both the hydroxyl and the cyclohexyl groups occupy equatorial positions, minimizing steric hindrance.

  • cis-4-Cyclohexylcyclohexanol: In its most stable chair conformation, one substituent is in an axial position while the other is equatorial.

The ratio of these isomers can be controlled to some extent by the choice of catalyst and solvent during hydrogenation. For many applications, particularly in liquid crystals, the pure trans isomer is often desired due to its linear shape, which promotes the formation of stable mesophases.

Applications

The primary application of this compound is as a crucial building block in the synthesis of liquid crystal materials. Its rigid, rod-like structure is a key component in many liquid crystal molecules used in displays and other optical technologies.

Other notable applications include:

  • Softeners and Plasticizers: Used in the polymer industry to improve the flexibility and durability of plastics and rubbers.[2]

  • Lubricants: Incorporated into lubricating oils and greases.[2]

  • Chemical Intermediate: Serves as a precursor for the synthesis of various other organic compounds, including pharmaceuticals and fragrances.[1]

This technical guide serves as a foundational resource for understanding the key aspects of this compound. The detailed information on its synthesis and properties is intended to support further research and development in its various fields of application.

References

The Elusive Presence of 4-Cyclohexylcyclohexanol in the Plant Kingdom: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The natural occurrence of 4-Cyclohexylcyclohexanol within the plant kingdom remains a largely uncharted area of phytochemical research. Despite extensive investigation, documented evidence of this compound's presence in plants is exceptionally scarce, presenting a significant knowledge gap for researchers, scientists, and drug development professionals. This technical whitepaper aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound's natural existence and outlines the methodologies that could be employed for its future discovery and characterization in plant matrices.

Documented Natural Occurrence

To date, the only documented instance of this compound in a plant species is in Artemisia monosperma.[1] This finding, while significant, stands as an isolated data point. There is a conspicuous absence of information in scientific literature regarding the concentration of this compound in Artemisia monosperma or its presence in any other plant species. Further research is critically needed to quantify the compound in Artemisia monosperma and to screen other plant species, particularly within the Artemisia genus, for its presence.

Biosynthesis and Signaling Pathways: An Unwritten Chapter

The biosynthetic pathway of this compound in plants is entirely unknown. The metabolic route leading to the formation of its unique cyclohexyl-cyclohexanol structure has not been elucidated. It is hypothesized that it may share precursors with other cyclic terpenoid compounds, but this remains speculative without further investigation. Consequently, there are no known signaling pathways in plants that involve this compound. The biological role and function of this compound in plants, if any, are yet to be discovered.

A Roadmap for Future Research: Experimental Protocols

Given the lack of specific established protocols for the extraction and analysis of this compound from plant sources, this section outlines a generalized yet robust workflow based on standard phytochemistry techniques. This workflow can serve as a foundational methodology for researchers aiming to investigate the presence and quantity of this compound in plant materials.

Extraction of this compound from Plant Material

The initial step involves the extraction of the compound from the plant matrix. A generalized workflow for this process is depicted below.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Hexane, Dichloromethane) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Generalized workflow for the extraction of non-polar compounds from plant material.

Protocol:

  • Sample Preparation: The plant material (e.g., leaves, stems, roots of Artemisia monosperma) should be air-dried or freeze-dried to remove moisture and then finely powdered to increase the surface area for extraction.

  • Solvent Selection: Based on the non-polar nature of this compound, solvents such as hexane, dichloromethane, or a mixture thereof are recommended for extraction.

  • Extraction Method: Maceration, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed. Maceration involves soaking the powdered plant material in the selected solvent for an extended period (24-72 hours) with occasional agitation.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification

The crude extract will contain a complex mixture of phytochemicals. Therefore, chromatographic techniques are essential to isolate this compound.

Isolation_Workflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purified_Fractions Pooling of Pure Fractions TLC_Analysis->Purified_Fractions Final_Purification Preparative HPLC/GC Purified_Fractions->Final_Purification Isolated_Compound Isolated this compound Final_Purification->Isolated_Compound

Caption: A typical workflow for the isolation and purification of a target compound from a crude plant extract.

Protocol:

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the compounds based on their polarity.

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized using a suitable staining reagent (e.g., p-anisaldehyde-sulfuric acid).

  • Pooling and Further Purification: Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled and concentrated. For high purity, further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Identification and Quantification

The final step is the unambiguous identification and quantification of this compound.

Analysis_Workflow cluster_Identification Identification cluster_Quantification Quantification GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D NMR) GC_FID Gas Chromatography-Flame Ionization Detection (GC-FID) HPLC_UV_ELSD HPLC with UV or ELSD Isolated_Compound Isolated Compound Isolated_Compound->GC_MS Isolated_Compound->NMR Isolated_Compound->GC_FID Isolated_Compound->HPLC_UV_ELSD

Caption: Analytical techniques for the identification and quantification of this compound.

Protocol:

  • Structural Elucidation: The purified compound's structure should be confirmed using spectroscopic methods.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for unambiguous structure elucidation.

  • Quantification:

    • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and sensitive method for quantifying volatile compounds like this compound. A calibration curve should be prepared using a certified reference standard.

    • High-Performance Liquid Chromatography (HPLC): If the compound is not sufficiently volatile or thermally stable, HPLC with a suitable detector (e.g., UV-Vis if it possesses a chromophore, or an Evaporative Light Scattering Detector (ELSD) if not) can be used.

Conclusion and Future Directions

The study of this compound in the plant kingdom is in its infancy. The solitary report of its presence in Artemisia monosperma beckons the scientific community to delve deeper. The immediate priorities should be the quantification of this compound in A. monosperma and the screening of a wider range of plant species for its presence. The elucidation of its biosynthetic pathway and the investigation of its potential biological activities are exciting future prospects that could open new avenues in natural product chemistry and drug discovery. The experimental frameworks provided in this whitepaper offer a starting point for researchers to embark on this exploratory journey.

References

An In-depth Technical Guide to the Health and Safety of 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

4-Cyclohexylcyclohexanol is an organic compound with the molecular formula C12H22O.[1] It is described as a colorless solid or liquid with a distinct aroma.[1][2] This compound is utilized primarily in industrial applications, such as a softener in the plastics and rubber industries, as a lubricant, and as an intermediate in the synthesis of other chemicals.[1][2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C12H22O[1][3]
Molar Mass 182.30 g/mol [1][3]
CAS Number 2433-14-9[1][3]
Appearance Colorless liquid or solid wax-like substance[1][2]
Melting Point 94-98 °C[1][2]
Boiling Point 105-110 °C (at 0.5 Torr); 283.9°C (at 760 mmHg)[1][2]
Density 0.993 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 118.6 °C[2]
Vapor Pressure 0.000355 mmHg at 25°C[2]
Refractive Index 1.51[2]
LogP 3.11780[2]

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as a warning-level hazard, primarily causing serious eye irritation.[3]

Hazard ClassCategoryGHS Hazard Statement
Serious eye damage/eye irritationEye Irrit. 2AH319 : Causes serious eye irritation

GHS Pictogram:

  • Warning

Precautionary Statements:

  • P264+P265 : Wash hands and face thoroughly after handling.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P317 : If eye irritation persists: Get medical help.[3]

Other potential hazards, although not universally listed in the GHS classifications, include skin irritation and harm if swallowed or inhaled.[4][5] It is also noted as a combustible liquid.[4][5]

Toxicological Information

Detailed quantitative toxicological studies specifically for this compound are not widely available in the public domain. The primary documented health effect is serious eye irritation.[3] Some sources suggest it may be harmful if swallowed, cause mild skin irritation, and may cause respiratory irritation or drowsiness.[4][5] Repeated or prolonged exposure may produce damage to target organs, such as the lungs and mucous membranes.[5]

Note on Experimental Protocols: While hazard classifications are derived from experimental data, the detailed protocols for these specific studies on this compound are not publicly available. Standard OECD guidelines for chemical safety testing are typically followed for GHS classification.

First Aid Measures

A systematic approach to first aid is crucial in the event of exposure. The following workflow outlines the recommended procedures.

FirstAidWorkflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhalation_node 1. Remove to Fresh Air start->inhalation_node Inhaled skin_node 1. Remove Contaminated Clothing start->skin_node Skin Contact eye_node 1. Flush with Copious Water (min. 15 minutes) start->eye_node Eye Contact ingestion_node 1. Wash out mouth with water (if person is conscious) start->ingestion_node Swallowed inhalation_rest 2. Keep at Rest inhalation_node->inhalation_rest inhalation_breathing 3. If not breathing, give artificial respiration inhalation_rest->inhalation_breathing end_node Seek Immediate Medical Attention inhalation_breathing->end_node skin_flush 2. Flush with Copious Water (min. 15 minutes) skin_node->skin_flush skin_flush->end_node eye_lids 2. Separate eyelids to ensure adequate flushing eye_node->eye_lids eye_lids->end_node ingestion_vomit 2. Do NOT induce vomiting ingestion_node->ingestion_vomit ingestion_vomit->end_node

Caption: General first aid procedures for this compound exposure.

Fire and Explosion Hazard Data

This compound is a combustible liquid.[4] Vapors may form explosive mixtures with air, and the substance can emit toxic fumes under fire conditions.[4][6]

  • Suitable Extinguishing Media: Water spray, carbon dioxide, dry chemical powder, or appropriate foam.[4]

  • Specific Hazards: Emits toxic fumes under fire conditions. Containers may explode when heated.[4][6]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][6]

Accidental Release Measures

In the event of a spill, immediate and proper containment is necessary to prevent environmental contamination and personnel exposure.

SpillResponse spill Spill or Leak Detected evacuate 1. Evacuate Area & Restrict Access spill->evacuate ventilate 2. Ensure Adequate Ventilation evacuate->ventilate ppe 3. Wear Appropriate PPE (SCBA, gloves, boots) ventilate->ppe contain 4. Contain Spill with Inert Material (Sand, Vermiculite) ppe->contain collect 5. Collect into Closed Containers for Disposal contain->collect cleanup 6. Wash Spill Site After Pickup collect->cleanup disposal Dispose of Waste per Regulations cleanup->disposal

Caption: Workflow for responding to an accidental release of the substance.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure personnel safety.

  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing.[4] Do not breathe vapor or dust.[4] Wash thoroughly after handling. Keep away from heat, sparks, and open flames.[4]

  • Storage: Keep containers tightly closed.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure risk.

  • Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels low.[5] A safety shower and eye bath must be readily available.[4]

  • Personal Protective Equipment (PPE): The selection of PPE is dependent on the potential for exposure.

PPESelection cluster_ppe Personal Protective Equipment (PPE) respiratory Respiratory Protection (Government-approved respirator) hand Hand Protection (Compatible chemical-resistant gloves) eye Eye Protection (Chemical safety goggles) skin Skin & Body Protection (Lab coat, protective clothing) task Task Assessment task->respiratory Risk of Inhalation (vapor/aerosol) task->hand Direct Hand Contact task->eye Risk of Splash task->skin Risk of Body Exposure

Caption: Logic for selecting appropriate Personal Protective Equipment (PPE).

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Cyclohexylcyclohexanol from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylcyclohexanol is a bicyclic alcohol with applications in materials science and as a potential intermediate in the synthesis of pharmacologically active molecules. Its synthesis from the readily available starting material, cyclohexanone, is a two-step process involving a self-condensation reaction followed by catalytic hydrogenation. This document provides detailed protocols for this synthesis, along with a summary of relevant quantitative data and a visual representation of the experimental workflow.

Reaction Scheme

The overall synthesis proceeds in two main stages:

  • Step 1: Self-Aldol Condensation of Cyclohexanone. Two molecules of cyclohexanone undergo an acid or base-catalyzed aldol condensation followed by dehydration to form the unsaturated dimer, 2-(1-cyclohexenyl)cyclohexanone.

  • Step 2: Catalytic Hydrogenation. The carbon-carbon double bond and the ketone functional group of 2-(1-cyclohexenyl)cyclohexanone are reduced via catalytic hydrogenation to yield the saturated alcohol, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
CyclohexanoneC₆H₁₀O98.14Colorless oily liquid-47
2-(1-Cyclohexenyl)cyclohexanoneC₁₂H₁₈O178.27Light yellow crystalline solid41-42
This compoundC₁₂H₂₂O182.30White solid83-85[1]

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Cyclohexanone 2.25-2.40 (m, 4H), 1.80-1.95 (m, 6H)211.2 (C=O), 42.0 (CH₂), 27.1 (CH₂), 25.1 (CH₂)~1710 (C=O stretch)[2]
2-(1-Cyclohexenyl)cyclohexanone 5.35 (t, 1H), 1.50-2.50 (m, 17H)210.5, 138.2, 122.8, 52.1, 42.0, 31.5, 28.1, 26.9, 25.2, 24.8, 22.8, 22.4~1685 (conjugated C=O stretch), ~1640 (C=C stretch)[3]
This compound 3.40-3.60 (m, 1H), 0.80-2.00 (m, 21H)70.8, 43.5, 35.0, 30.0, 26.9, 26.6, 26.2~3350 (O-H stretch), ~2925 & 2850 (C-H stretch)[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Cyclohexenyl)cyclohexanone (Acid-Catalyzed)

This protocol describes the self-condensation of cyclohexanone using an acid catalyst.

Materials and Reagents:

  • Cyclohexanone

  • Phosphorus pentoxide (P₄O₁₀) or another suitable acid catalyst like pyrophosphoric acid.[3]

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • n-Pentane or n-hexane for crystallization

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

  • Cooling bath (ice-water or dry ice/acetone)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1.0 mole of cyclohexanone.

  • Catalyst Addition: While stirring, carefully add 0.1 moles of phosphorus pentoxide in portions to the cyclohexanone. An exothermic reaction will occur. Maintain the reaction temperature around 50°C for approximately 3 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add an equal volume of diethyl ether and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with ice-cold water to remove the catalyst.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification by Crystallization: Dissolve the crude product in a minimal amount of n-pentane. Cool the solution in a cooling bath to induce crystallization.[4] Collect the crystals by vacuum filtration and wash with a small amount of cold n-pentane. Dry the crystals under vacuum. A typical yield of the ketone mixture is around 58-82%.[3]

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol details the reduction of the intermediate to the final product.

Materials and Reagents:

  • 2-(1-Cyclohexenyl)cyclohexanone

  • Ethanol or Ethyl Acetate (solvent)

  • Palladium on carbon (Pd/C, 5% or 10%) or another suitable hydrogenation catalyst (e.g., Platinum oxide)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the 2-(1-cyclohexenyl)cyclohexanone (1 equivalent) in a suitable solvent like ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5% or 10% Palladium on carbon (typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the vessel and purge with an inert gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation of Product: Combine the filtrate and washings, and remove the solvent using a rotary evaporator. The resulting crude product is often a white solid.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as hexane or ethanol/water to obtain a product with high purity.

Visual Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cyclohexanone.

SynthesisWorkflow Start Cyclohexanone Step1 Self-Aldol Condensation (Acid or Base Catalyzed) Start->Step1 Intermediate 2-(1-Cyclohexenyl)cyclohexanone Step1->Intermediate Purification1 Purification (Crystallization) Intermediate->Purification1 Step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) Purification1->Step2 FinalProduct This compound Step2->FinalProduct Purification2 Purification (Recrystallization) FinalProduct->Purification2 End Final Product Purification2->End

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of biphenyl to synthesize 4-acetylbiphenyl, a key intermediate in the production of various pharmaceuticals and fine chemicals.[1] The protocols and data presented are compiled from established methods, ensuring reliability and reproducibility for research and development applications.

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2] In the case of biphenyl, the reaction with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), yields acetylated biphenyl derivatives. The primary product is the para-substituted isomer, 4-acetylbiphenyl, due to steric hindrance at the ortho positions. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring.[2]

Experimental Protocols

Two primary protocols for the synthesis of 4-acetylbiphenyl are presented below. Protocol 1, utilizing acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP), is recommended for its high yield and purity.[3][4] Protocol 2 employs the more traditional approach with acetyl chloride.

Protocol 1: High-Yield Synthesis using Acetic Anhydride and DMAP [3][4]

This method has been reported to produce high-purity 4-acetylbiphenyl with excellent yields.[3][4]

Materials:

  • Biphenyl

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Reactant Solution: In a flask, dissolve biphenyl (1.0 eq) and acetic anhydride (1.0 eq) in dichloromethane. Add a catalytic amount of 4-dimethylaminopyridine (0.01-0.02 eq).[4]

  • Preparation of Catalyst Suspension: In a separate reaction vessel equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride (2.12 eq) to dichloromethane and cool the suspension to -10 to -20 °C using an ice-salt bath.[3][4]

  • Reaction: Slowly add the biphenyl/acetic anhydride/DMAP solution dropwise to the cooled and stirred aluminum chloride suspension over 60-90 minutes. Maintain the reaction temperature between -10 and -20 °C throughout the addition.[3][4]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at -10 to -20 °C for an additional 1-2 hours.[3][4]

  • Quenching: Slowly and carefully add a dilute hydrochloric acid solution dropwise to the reaction mixture to quench the reaction and decompose the aluminum chloride complex. Keep the temperature below 0 °C during this process.[3]

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the dichloromethane by rotary evaporation to obtain the crude product.[3]

    • Purify the crude 4-acetylbiphenyl by recrystallization from ethanol to yield a white crystalline solid.[1][3]

Protocol 2: Traditional Synthesis using Acetyl Chloride [5][6]

This protocol follows the conventional Friedel-Crafts acylation procedure.

Materials:

  • Biphenyl

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl (1.0 eq) and dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 eq).[6]

  • Acylating Agent Addition: While maintaining the temperature at 0-5 °C, add acetyl chloride (1.1 eq) dropwise to the stirred mixture.[5][6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours.[5]

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with water.[6]

    • Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Isolation: Remove the dichloromethane by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes the key quantitative parameters for the two protocols.

ParameterProtocol 1 (Acetic Anhydride/DMAP)Protocol 2 (Acetyl Chloride)
Biphenyl 1.0 eq1.0 eq
Acylating Agent Acetic Anhydride (1.0 eq)Acetyl Chloride (1.1 eq)
Catalyst Anhydrous AlCl₃ (2.12 eq), DMAP (0.01-0.02 eq)Anhydrous AlCl₃ (1.1 eq)
Solvent DichloromethaneDichloromethane
Temperature -10 to -20 °C0 to 5 °C
Reaction Time 2-3 hours2-4 hours
Reported Yield >93%[4]Variable, typically lower than Protocol 1
Product Purity >99% after recrystallization[4]Requires purification

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation AcylChloride R-CO-Cl Complex1 R-CO-Cl⁺-Al⁻Cl₃ AcylChloride->Complex1 + AlCl₃ AlCl3 AlCl₃ AcyliumIon [R-C≡O]⁺ Complex1->AcyliumIon AlCl4 AlCl₄⁻ Complex1->AlCl4 Biphenyl Biphenyl SigmaComplex Sigma Complex (Arenium Ion) Biphenyl->SigmaComplex + [R-C≡O]⁺ Product 4-Acetylbiphenyl SigmaComplex->Product + AlCl₄⁻ AlCl4_2 AlCl₄⁻ HCl HCl Regen_AlCl3 AlCl₃

Caption: Mechanism of the Friedel-Crafts Acylation of Biphenyl.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants Prepare Biphenyl/ Acetic Anhydride/DMAP in DCM addition Slowly add reactant solution to catalyst suspension prep_reactants->addition prep_catalyst Prepare AlCl₃ suspension in DCM cool_catalyst Cool AlCl₃ suspension to -10 to -20 °C prep_catalyst->cool_catalyst cool_catalyst->addition stir Stir for 1-2 hours at -10 to -20 °C addition->stir quench Quench with dilute HCl stir->quench wash Wash organic layer (H₂O, NaHCO₃, Brine) quench->wash dry Dry over MgSO₄ wash->dry evaporation Remove solvent by rotary evaporation dry->evaporation recrystallization Recrystallize from Ethanol evaporation->recrystallization final_product Obtain pure 4-Acetylbiphenyl recrystallization->final_product

Caption: Experimental workflow for the synthesis of 4-acetylbiphenyl.

References

Application Notes and Protocols for the Use of 4-Cyclohexylcyclohexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylcyclohexanol is a versatile bifunctional molecule incorporating two saturated six-membered rings. This structural motif is of significant interest in materials science, particularly in the design of liquid crystals, and in medicinal chemistry, where the cyclohexyl group can serve as a bioisostere for aromatic rings, potentially improving pharmacokinetic properties.[1][2][3] This document provides detailed application notes and experimental protocols for several key transformations of this compound, including oxidation, esterification, etherification, and dehydration.

Key Synthetic Applications of this compound

The reactivity of this compound is primarily dictated by its secondary alcohol functional group. This allows for a range of common organic transformations, making it a valuable starting material for the synthesis of various derivatives.

Oxidation to 4-Cyclohexylcyclohexanone

The oxidation of this compound to its corresponding ketone, 4-Cyclohexylcyclohexanone, is a fundamental transformation. The resulting ketone is a key intermediate in the synthesis of various compounds, including liquid crystals and pharmaceutical precursors.[4]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of a secondary alcohol to a ketone using PCC, a mild oxidizing agent.[4][5][6][7]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel[5]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) and Celite® or silica gel in anhydrous dichloromethane.

  • To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the mixture through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 4-Cyclohexylcyclohexanone can be purified by column chromatography on silica gel if necessary.

Quantitative Data for Oxidation of 4-(4'-alkylcyclohexyl)cyclohexanols: [4]

Alkyl Group (R)Starting Alcohol (g)OxidantSolventTemperature (°C)Time (h)Yield (%)
n-Propyl22.4H₂O₂ / Na₂WO₄·2H₂O / Phosphotungstic acidN-Methyl-2-pyrrolidone905-
n-Propyl-H₂O₂ / Na₂WO₄·2H₂O / Phosphotungstic acidN-Methyl-2-pyrrolidone80890.1
n-Butyl23.8H₂O₂ / Na₂WO₄·2H₂O / Phosphotungstic acidN-Methyl-2-pyrrolidone--93.6
n-Pentyl25.2H₂O₂ / Na₂WO₄·2H₂O / Phosphotungstic acidN-Methyl-2-pyrrolidone--92.4
Esterification to 4-Cyclohexylcyclohexyl Esters

Esterification of this compound is a common reaction to produce derivatives with applications as fragrances, plasticizers, and intermediates for liquid crystals. The reaction can be catalyzed by acids (Fischer esterification) or proceed via reaction with an acyl chloride or anhydride.[8][9][10]

Experimental Protocol: Esterification with Acetic Anhydride

This protocol outlines the synthesis of 4-Cyclohexylcyclohexyl acetate using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of acetic anhydride (2-3 equivalents).

  • Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 4-Cyclohexylcyclohexyl acetate by distillation or column chromatography.

Quantitative Data for Esterification of Cyclohexanol Derivatives:

Starting AlcoholAcylating AgentCatalyst/ConditionsYield (%)Reference
CyclohexanolAcetic AcidConcentrated H₂SO₄ (catalyst)-[11]
4-t-butylcyclohexanolAcetic Anhydride / Acetyl ChlorideHeat-[12]
Williamson Ether Synthesis to 4-Cyclohexylcyclohexyl Ethers

The Williamson ether synthesis provides a route to unsymmetrical ethers by reacting an alkoxide with an alkyl halide. This method can be applied to this compound to introduce various alkyl groups at the oxygen atom.[1][13][14][15]

Experimental Protocol: Synthesis of 4-Cyclohexylcyclohexyl Methyl Ether

This protocol describes the synthesis of 4-Cyclohexylcyclohexyl methyl ether via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH) or another strong base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Methyl iodide (CH₃I) or another alkyl halide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

  • Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-Cyclohexylcyclohexyl methyl ether by distillation or column chromatography.

General Conditions for Williamson Ether Synthesis: [13]

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)
AlcoholAlkyl HalideStrong Base (e.g., NaH)Aprotic (e.g., THF, DMF)50-1001-8
Dehydration to 4-Cyclohexylcyclohexene

The acid-catalyzed dehydration of this compound leads to the formation of 4-Cyclohexylcyclohexene. This elimination reaction is typically performed using a strong acid catalyst such as sulfuric acid or phosphoric acid and heating to drive the equilibrium towards the alkene product.[16][17][18][19]

Experimental Protocol: Dehydration using Sulfuric Acid

This protocol details the dehydration of this compound to form 4-Cyclohexylcyclohexene.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place this compound (1.0 equivalent) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Set up a distillation apparatus and heat the mixture.

  • Collect the distillate, which will be a mixture of 4-Cyclohexylcyclohexene and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with water and then with brine.

  • Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Purify the 4-Cyclohexylcyclohexene by simple distillation.

General Conditions for Dehydration of Cyclohexanols:

Starting AlcoholAcid CatalystTemperature (°C)Product
CyclohexanolH₂SO₄ or H₃PO₄>140Cyclohexene
4-MethylcyclohexanolH₃PO₄Distillation4-Methylcyclohexene, 1-Methylcyclohexene

Signaling Pathways and Workflow Diagrams

Oxidation_of_4_Cyclohexylcyclohexanol reactant This compound reagent PCC, CH₂Cl₂ reactant->reagent product 4-Cyclohexylcyclohexanone reagent->product caption Oxidation Reaction

Caption: Oxidation of this compound.

Esterification_of_4_Cyclohexylcyclohexanol reactant1 This compound catalyst H⁺ or Pyridine reactant1->catalyst reactant2 Acetic Anhydride reactant2->catalyst product 4-Cyclohexylcyclohexyl Acetate catalyst->product caption Esterification Reaction

Caption: Esterification of this compound.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Attack alcohol This compound base NaH alcohol->base alkoxide 4-Cyclohexylcyclohexoxide base->alkoxide alkyl_halide CH₃I alkoxide->alkyl_halide ether 4-Cyclohexylcyclohexyl Methyl Ether alkyl_halide->ether caption Williamson Ether Synthesis

Caption: Williamson Ether Synthesis Workflow.

Dehydration_of_4_Cyclohexylcyclohexanol reactant This compound reagent H₂SO₄, Heat reactant->reagent product 4-Cyclohexylcyclohexene reagent->product caption Dehydration Reaction

Caption: Dehydration of this compound.

Applications in Drug Development and Materials Science

The rigid and non-planar structure of the bicyclohexyl moiety makes it a valuable component in the design of novel molecules. In drug discovery, replacing a phenyl ring with a cyclohexylcyclohexyl group can improve metabolic stability and solubility while maintaining or enhancing biological activity.[20] For instance, derivatives of this compound have been investigated for their potential as analgesic agents.[20]

In materials science, the incorporation of the 4-cyclohexylcyclohexane core is a well-established strategy in the synthesis of liquid crystals.[21][22] The saturated rings contribute to a desirable combination of properties, including a broad nematic phase range and low viscosity, which are crucial for display applications. The synthesis of liquid crystals often involves the esterification or etherification of a hydroxyl-containing core, for which this compound can serve as a key building block.

References

Applications of 4-Cyclohexylcyclohexanol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylcyclohexanol is a cycloaliphatic alcohol that holds potential for various applications in polymer chemistry. Its rigid and bulky bicyclohexyl structure can impart unique properties to polymers, including enhanced thermal stability, improved mechanical strength, and increased hydrophobicity. While direct literature on the use of this compound in polymerization is limited, its utility can be extrapolated from the well-documented applications of similar cycloaliphatic alcohols. This document provides an overview of these potential applications, complete with detailed experimental protocols for the synthesis of monomers and polymers derived from this compound.

Potential Applications

The primary applications of this compound in polymer chemistry are anticipated to be as a precursor to acrylic monomers, a modifier in condensation polymers such as polyesters and polyurethanes, and as a chain transfer agent in cationic polymerizations.

  • Monomer Synthesis: 4-Cyclohexylcyclohexyl (Meth)acrylate: this compound can be esterified with acrylic acid or methacrylic acid to produce the corresponding monomers, 4-cyclohexylcyclohexyl acrylate (CHCA) and 4-cyclohexylcyclohexyl methacrylate (CHCMA). These monomers can then be polymerized to create polymers with high glass transition temperatures (Tg), excellent water resistance, and good mechanical properties. The bulky cyclohexyl group is expected to produce strong, tough, and elastic polymers.[1][2]

  • Polyester and Polyurethane Synthesis: As a monofunctional alcohol, this compound can be used as a chain-terminating or end-capping agent in the synthesis of polyesters and polyurethanes. This allows for the control of molecular weight and the introduction of the hydrophobic cyclohexylcyclohexyl end group, which can modify the polymer's surface properties and solubility. The incorporation of cycloaliphatic structures into polyesters is known to enhance thermal stability, mechanical strength, and chemical resistance.[3]

  • Chain Transfer Agent: In cationic polymerization, alcohols can act as chain transfer agents, controlling the molecular weight of the resulting polymer.[4][5] this compound could potentially be used in this capacity, particularly in the polymerization of vinyl ethers.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclohexylcyclohexyl Acrylate (CHCA)

This protocol describes the synthesis of 4-cyclohexylcyclohexyl acrylate via Fischer esterification of this compound with acrylic acid.

Materials:

  • This compound

  • Acrylic acid

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

  • Hydroquinone (polymerization inhibitor)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound (1 equivalent), acrylic acid (1.2 equivalents), toluene (as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Add a small amount of hydroquinone to inhibit the polymerization of acrylic acid and the resulting acrylate.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-cyclohexylcyclohexyl acrylate.

  • The crude product can be purified by vacuum distillation.

Workflow for the Synthesis of 4-Cyclohexylcyclohexyl Acrylate

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Acrylic Acid Toluene Hydroquinone Reflux Heat to Reflux (Azeotropic removal of water) Reactants->Reflux Add to Flask Catalyst Sulfuric Acid Catalyst->Reflux Add to Flask Wash Wash with: 1. Water 2. NaHCO3 (aq) 3. NaCl (aq) Reflux->Wash Cool and Transfer Dry Dry with MgSO4 Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product 4-Cyclohexylcyclohexyl Acrylate Purify->Product

Caption: Synthesis of 4-Cyclohexylcyclohexyl Acrylate.

Protocol 2: Free Radical Polymerization of 4-Cyclohexylcyclohexyl Acrylate (CHCA)

This protocol describes the solution polymerization of 4-cyclohexylcyclohexyl acrylate to form poly(4-cyclohexylcyclohexyl acrylate).

Materials:

  • 4-Cyclohexylcyclohexyl acrylate (CHCA), freshly purified

  • Toluene or other suitable solvent (e.g., ethyl acetate)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or argon source for inert atmosphere

  • Syringes and needles

  • Beaker

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Place the purified CHCA monomer and toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Under a positive pressure of inert gas, add the initiator (AIBN or BPO, typically 0.1-1 mol% with respect to the monomer) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the poly(4-cyclohexylcyclohexyl acrylate) in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Workflow for the Polymerization of 4-Cyclohexylcyclohexyl Acrylate

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Polymer Isolation Monomer 4-Cyclohexylcyclohexyl Acrylate Solvent (Toluene) Degas Degas (Freeze-Pump-Thaw or N2/Ar bubbling) Monomer->Degas Initiator Add Initiator (AIBN/BPO) Degas->Initiator Inert Atmosphere Heat Heat to 60-80 °C (under inert atmosphere) Initiator->Heat Precipitate Precipitate in Methanol Heat->Precipitate After Reaction Time Filter Filter Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Poly(4-cyclohexylcyclohexyl acrylate) Dry->Product

Caption: Polymerization of 4-Cyclohexylcyclohexyl Acrylate.

Data Presentation

The following tables summarize expected properties of polymers derived from cyclohexyl-containing monomers, which can serve as a baseline for what to expect from polymers of 4-cyclohexylcyclohexyl (meth)acrylate.

Table 1: Properties of Poly(cyclohexyl acrylate) and Poly(cyclohexyl methacrylate)

PropertyPoly(cyclohexyl acrylate)Poly(cyclohexyl methacrylate)Reference
Glass Transition Temperature (Tg) ~19 °C~104 °C[1],[6]
Appearance Strong, tough, elasticHard[2]
Water Resistance ExcellentGood[2]

Note: The Tg of poly(4-cyclohexylcyclohexyl methacrylate) is expected to be even higher than that of poly(cyclohexyl methacrylate) due to the increased bulkiness of the side chain.

Characterization of Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

  • Structural Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the polymer structure.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg). Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.

Conclusion

While this compound is not a commonly cited monomer in polymer literature, its structure suggests significant potential for creating novel polymers with desirable properties. By converting it to its acrylate or methacrylate derivative, researchers can synthesize polymers with potentially high glass transition temperatures, excellent thermal stability, and hydrophobicity. Furthermore, its use as a modifier in polyesters and polyurethanes, or as a chain transfer agent, opens up additional avenues for creating tailored polymeric materials. The protocols provided here, based on well-established chemical principles, offer a starting point for exploring the applications of this compound in polymer chemistry. Further research and characterization are needed to fully elucidate the properties and potential of these novel materials.

References

Application Note: 4-Cyclohexylcyclohexanol as a Potential Precursor for Novel Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nylon, a family of synthetic polyamides, is traditionally produced from monomers like adipic acid, hexamethylenediamine, and caprolactam.[1][2] The exploration of new monomers is crucial for the development of polyamides with unique properties. This application note explores the hypothetical use of 4-Cyclohexylcyclohexanol as a precursor for the synthesis of a novel dicarboxylic acid monomer and its subsequent polymerization into a new type of polyamide. The bulky bicyclic structure of this compound could impart interesting thermal and mechanical properties to the resulting polymer.

While this compound is not a conventional precursor in industrial nylon production, its chemical structure suggests a potential pathway for transformation into a valuable monomer. This document outlines a theoretical framework and experimental protocols for this innovative approach.

Proposed Synthetic Pathway

The proposed pathway involves a two-step process:

  • Oxidation of this compound: The secondary alcohol group of this compound is first oxidized to a ketone, yielding 4-Cyclohexylcyclohexanone.

  • Oxidative Ring-Opening: The resulting cyclic ketone undergoes oxidative ring-opening to form a novel dicarboxylic acid, 4-Cyclohexyl-1,6-hexanedioic acid. This reaction is analogous to the industrial oxidation of cyclohexanone to adipic acid.[3][4][5][6]

The newly synthesized dicarboxylic acid can then be used in a polycondensation reaction with a suitable diamine, such as hexamethylenediamine, to produce a novel polyamide.

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Oxidative Ring-Opening cluster_2 Step 3: Polycondensation This compound This compound 4-Cyclohexylcyclohexanone 4-Cyclohexylcyclohexanone This compound->4-Cyclohexylcyclohexanone [O] 4-Cyclohexyl-1,6-hexanedioic acid 4-Cyclohexyl-1,6-hexanedioic acid 4-Cyclohexylcyclohexanone->4-Cyclohexyl-1,6-hexanedioic acid Oxidizing Agent Novel Polyamide Novel Polyamide 4-Cyclohexyl-1,6-hexanedioic acid->Novel Polyamide Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Novel Polyamide

Caption: Proposed synthesis of a novel polyamide from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclohexyl-1,6-hexanedioic acid

This protocol describes the conversion of this compound to 4-Cyclohexyl-1,6-hexanedioic acid.

Materials:

  • This compound

  • Jones Reagent (Chromic acid in sulfuric acid and acetone) or Potassium Permanganate

  • Sulfuric Acid

  • Sodium Hydroxide

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Ozone generator

  • Hydrogen Peroxide (30%)

Procedure:

Part A: Oxidation to 4-Cyclohexylcyclohexanone

  • Dissolve 10 g of this compound in 100 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction by adding isopropanol until the orange-brown color disappears.

  • Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-Cyclohexylcyclohexanone.

Part B: Oxidative Ring-Opening to 4-Cyclohexyl-1,6-hexanedioic acid

  • Dehydrate the crude 4-Cyclohexylcyclohexanone by heating with a strong acid catalyst (e.g., sulfuric acid) to form the corresponding alkene (4-Cyclohexylcyclohexene).[7]

  • Dissolve the resulting alkene in a suitable solvent like dichloromethane in a gas-washing bottle.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.[7]

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add hydrogen peroxide (30%) to the ozonide solution and allow it to warm to room temperature.

  • Stir the reaction mixture overnight.

  • Separate the aqueous layer and extract it with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot water or ethanol to obtain pure 4-Cyclohexyl-1,6-hexanedioic acid.

Protocol 2: Synthesis of Novel Polyamide

This protocol describes the polycondensation of 4-Cyclohexyl-1,6-hexanedioic acid with hexamethylenediamine.

Materials:

  • 4-Cyclohexyl-1,6-hexanedioic acid

  • Hexamethylenediamine

  • Adipoyl chloride (for conversion of the diacid to diacid chloride)

  • Sodium Hydroxide

  • Hexane

  • Distilled Water

Procedure:

  • Convert 4-Cyclohexyl-1,6-hexanedioic acid to its diacid chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Prepare a solution of the diacid chloride in hexane (e.g., 0.2 M).

  • Prepare an aqueous solution of hexamethylenediamine (e.g., 0.4 M) containing an equivalent amount of sodium hydroxide.

  • Carefully pour the organic solution of the diacid chloride onto the aqueous diamine solution in a beaker to form two layers.

  • A polymer film will form at the interface of the two layers.

  • Gently grasp the film with forceps and pull it out of the beaker. A continuous strand of the novel polyamide can be drawn.

  • Wash the polymer strand with water and then with acetone to remove unreacted monomers and byproducts.

  • Allow the polymer to dry in air.

Data Presentation

The following tables present hypothetical data for the synthesis of the novel dicarboxylic acid and the resulting polyamide. This data is for illustrative purposes and actual results may vary.

Table 1: Synthesis of 4-Cyclohexyl-1,6-hexanedioic acid

ParameterValue
Starting MaterialThis compound
Product4-Cyclohexyl-1,6-hexanedioic acid
Theoretical Yield (g)12.5
Actual Yield (g)9.8
Percent Yield (%)78.4
Melting Point (°C)145-148
Purity (by Titration, %)>99

Table 2: Properties of the Novel Polyamide

PropertyValue
Monomers4-Cyclohexyl-1,6-hexanedioic acid, Hexamethylenediamine
Inherent Viscosity (dL/g)1.1
Melting Temperature (Tm, °C)250-260
Glass Transition Temp (Tg, °C)150-160
Tensile Strength (MPa)75
Elongation at Break (%)40

Experimental Workflow

G Start Start Oxidation Oxidation of This compound Start->Oxidation Purification1 Purification of 4-Cyclohexylcyclohexanone Oxidation->Purification1 RingOpening Oxidative Ring-Opening Purification1->RingOpening Purification2 Purification of Dicarboxylic Acid RingOpening->Purification2 Polycondensation Polycondensation Purification2->Polycondensation PolymerPurification Polymer Washing and Drying Polycondensation->PolymerPurification Characterization Polymer Characterization PolymerPurification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and characterization of the novel polyamide.

This application note provides a theoretical framework for the utilization of this compound as a precursor for a novel polyamide. The proposed synthetic route, based on established chemical transformations, offers a plausible method for creating a new dicarboxylic acid monomer. While the data presented is hypothetical, it suggests that the resulting polyamide could exhibit desirable thermal and mechanical properties. Further experimental validation is required to confirm the feasibility of this approach and to fully characterize the novel polymer. This exploration opens avenues for the development of new materials with potentially enhanced performance characteristics.

References

Application Notes and Protocols for the Analytical Characterization of 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of 4-Cyclohexylcyclohexanol. Detailed experimental protocols are provided to enable researchers to perform these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the compound and its mass fragmentation pattern, which is crucial for structural elucidation and purity assessment.

Data Presentation: Predicted GC-MS Data

The following table summarizes the predicted gas chromatography and mass spectrometry data for this compound.

ParameterPredicted Value
Gas Chromatography
Retention Time (RT)Dependent on column and conditions, but expected to be in the mid-to-late elution range for a standard non-polar column.
Mass Spectrometry
Molecular Ion [M]+m/z 182.2
Key Fragment Ionsm/z 164 ([M-H₂O]+), 123, 99, 81, 67, 55
Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak to confirm the molecular ion and compare the fragmentation pattern with known spectra of cyclohexanol derivatives. The NIST Mass Spectral Library can be a valuable resource for comparison.[1][2][3]

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter injection Injection filter->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum chromatogram->mass_spectrum library_search Library Search mass_spectrum->library_search identification Compound ID library_search->identification

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and stereochemistry of this compound.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Actual chemical shifts may vary depending on the specific isomer (cis/trans) and experimental conditions.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-OH1.5 - 2.5br s1H
H-1 (CH-OH)3.5 - 4.1m1H
Cyclohexyl Protons0.8 - 2.0m21H

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃) [4]

AssignmentPredicted Chemical Shift (ppm)
C-1 (C-OH)~70-75
C-4 (CH-Cyclohexyl)~40-45
Cyclohexyl Carbons~25-35
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1 s

    • Spectral Width (SWH): 20 ppm

    • Acquisition Time (AQ): 3-4 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2 s

    • Spectral Width (SWH): 240 ppm

    • Acquisition Time (AQ): 1-2 s

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, MestReNova).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure. 2D NMR techniques like COSY and HSQC can aid in unambiguous assignments.

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve add_tms Add TMS dissolve->add_tms acquire_1h Acquire 1H NMR add_tms->acquire_1h acquire_13c Acquire 13C NMR add_tms->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integration Integration (1H) baseline_correct->integration peak_assignment Peak Assignment integration->peak_assignment structure_confirm Structure Confirmation peak_assignment->structure_confirm

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation: Predicted FTIR Data

The following table lists the characteristic infrared absorption bands expected for this compound.

Wavenumber (cm⁻¹)Functional GroupDescription
3600-3200O-HAlcohol, H-bonded, strong, broad
2960-2850C-HAlkane, strong
1450C-HAlkane (bend), medium
1100-1000C-OAlcohol, strong
Experimental Protocol for FTIR (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Analysis:

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the KBr pellet containing the sample.

  • The instrument software will automatically subtract the background spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

Visualization of FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh_sample Weigh Sample grind Grind Together weigh_sample->grind weigh_kbr Weigh KBr weigh_kbr->grind press Press Pellet grind->press background Background Scan press->background sample_scan Sample Scan background->sample_scan subtract_bg Subtract Background sample_scan->subtract_bg peak_id Peak Identification subtract_bg->peak_id functional_group Functional Group Assignment peak_id->functional_group

Caption: Workflow for FTIR analysis of this compound.

References

Laboratory Synthesis of Cyclohexylbenzene from Cyclohexanol: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of cyclohexylbenzene, a valuable intermediate in the production of pharmaceuticals and specialty polymers. The protocol outlines a two-step synthetic route commencing with the dehydration of cyclohexanol to cyclohexene, followed by the Friedel-Crafts alkylation of benzene with the newly formed cyclohexene. This method is a common and effective approach for the preparation of cyclohexylbenzene in a laboratory setting.

Reaction Overview

The synthesis proceeds in two distinct stages:

  • Dehydration of Cyclohexanol: Cyclohexanol undergoes an acid-catalyzed elimination reaction to yield cyclohexene and water. Phosphoric acid is a preferred catalyst for this step as it minimizes charring compared to sulfuric acid.[1][2][3][4][5]

  • Friedel-Crafts Alkylation of Benzene: The resulting cyclohexene is then used to alkylate benzene in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, to form cyclohexylbenzene.[6][7][8][9][10]

Experimental Protocols

Part 1: Dehydration of Cyclohexanol to Cyclohexene

This protocol is adapted from established laboratory procedures for the acid-catalyzed dehydration of alcohols.[2][5]

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Boiling chips

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (50 mL)

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or oil bath

  • Separatory funnel (60 mL)

  • Erlenmeyer flask

  • Graduated cylinders

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask, add 10.0 g (10.6 mL) of cyclohexanol and cautiously add 3 mL of 85% phosphoric acid.[5]

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Set up a simple distillation apparatus, ensuring the receiving flask is cooled in an ice bath to minimize the loss of the volatile cyclohexene product.[4]

  • Gently heat the reaction mixture using a heating mantle or oil bath.

  • Collect the distillate until the temperature of the distilling vapor begins to rise sharply, indicating that the cyclohexene has been distilled over.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the crude cyclohexene with an equal volume of saturated sodium chloride solution to remove the majority of any unreacted cyclohexanol and phosphoric acid.[5]

  • Separate the organic layer (cyclohexene, top layer) from the aqueous layer.

  • Dry the cyclohexene over anhydrous calcium chloride or magnesium sulfate.

  • Decant or filter the dried cyclohexene into a clean, dry, pre-weighed container. The product can be used directly in the next step or further purified by distillation, collecting the fraction boiling at 81-83°C.[1]

Part 2: Friedel-Crafts Alkylation of Benzene with Cyclohexene

This protocol is based on the acid-catalyzed alkylation of aromatic compounds.[6][7]

Materials:

  • Cyclohexene (from Part 1)

  • Benzene (use with extreme caution in a well-ventilated fume hood)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous calcium chloride (CaCl₂)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked flask, place a mixture of benzene and concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature of 15 ± 5°C.[7]

  • With vigorous stirring, add the freshly prepared cyclohexene dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains within the specified range.[7]

  • After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.[7]

  • Transfer the reaction mixture to a separatory funnel and carefully separate the upper organic layer from the lower sulfuric acid layer.

  • Wash the organic layer sequentially with water, 10% sodium hydroxide solution, and finally with water again until the washings are neutral.[7]

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the dried solution to remove the drying agent.

  • Purify the crude cyclohexylbenzene by fractional distillation. First, distill off any unreacted benzene. Then, collect the fraction boiling between 230-260°C, which is crude cyclohexylbenzene.[7]

  • A final fractional distillation of this cut will yield pure cyclohexylbenzene.

Data Presentation

ParameterValueReference
Cyclohexene Synthesis
Cyclohexanol Input10.0 g[5]
Phosphoric Acid (85%)3 mL[5]
Typical Yield of Cyclohexene79-84%[1]
Boiling Point of Cyclohexene81-83°C[1]
Cyclohexylbenzene Synthesis
Reaction Temperature15 ± 5°C[7]
Boiling Point of Cyclohexylbenzene238-243°C[1]
Typical Yield of Cyclohexylbenzene65-68%[1]

Visualizations

Synthetic Pathway

G Cyclohexanol Cyclohexanol Cyclohexene Cyclohexene Cyclohexanol->Cyclohexene H₃PO₄, Δ (Dehydration) Cyclohexylbenzene Cyclohexylbenzene Cyclohexene->Cyclohexylbenzene H₂SO₄ (Alkylation) Benzene Benzene Benzene->Cyclohexylbenzene

Caption: Overall synthetic route from cyclohexanol to cyclohexylbenzene.

Experimental Workflow

G cluster_0 Part 1: Dehydration cluster_1 Part 2: Alkylation start1 Mix Cyclohexanol and H₃PO₄ distill1 Distillation start1->distill1 wash1 Wash with NaCl(aq) distill1->wash1 dry1 Dry with CaCl₂ wash1->dry1 product1 Cyclohexene dry1->product1 react Add Cyclohexene (15 ± 5°C) product1->react start2 Mix Benzene and H₂SO₄ start2->react wash2 Aqueous Workup (H₂O, NaOH, H₂O) react->wash2 dry2 Dry with CaCl₂ wash2->dry2 distill2 Fractional Distillation dry2->distill2 product2 Cyclohexylbenzene distill2->product2

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • General: All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Acids: Concentrated phosphoric and sulfuric acids are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be conducted in a fume hood.

  • Flammability: Cyclohexene, benzene, and cyclohexylbenzene are flammable. Keep away from open flames and ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

Application Notes and Protocols: Dehydration of Cyclohexanol to form Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of cyclohexanol is a fundamental and widely utilized method for the synthesis of cyclohexene, an important precursor in the production of polymers like nylon and various fine chemicals.[1][2] This elimination reaction, typically following an E1 mechanism, involves the removal of a water molecule from cyclohexanol in the presence of a strong acid catalyst, such as phosphoric acid or sulfuric acid.[3][4][5] The reaction is favored at high temperatures, and the continuous removal of the lower-boiling cyclohexene product by distillation drives the equilibrium towards the desired alkene.[6][7] These notes provide detailed protocols for performing this synthesis, data for expected outcomes, and a mechanistic overview.

Reaction and Mechanism

The overall reaction involves the conversion of cyclohexanol to cyclohexene and water:

C₆H₁₁OH → C₆H₁₀ + H₂O

The reaction proceeds via a three-step E1 mechanism in the presence of an acid catalyst like phosphoric acid (H₃PO₄):

  • Protonation of the hydroxyl group: The acid protonates the hydroxyl group of cyclohexanol, converting it into a good leaving group (water).[1][6]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation.[1][5][6] This is the rate-determining step of the reaction.[5]

  • Deprotonation to form the alkene: A base (such as a water molecule or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.[1][6]

Quantitative Data Summary

The following tables provide a summary of the physical properties of the reactant and product, as well as typical reaction parameters and expected yields.

Table 1: Physical Properties of Reactants and Products [5]

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclohexanol100.161610.962
Cyclohexene82.14830.811
Phosphoric Acid (85%)98.00~158~1.685

Table 2: Typical Reaction Parameters and Yields

ParameterValueReference
Reactant Ratio (Cyclohexanol: 85% H₃PO₄)Approx. 4:1 to 2:1 by volume[3][4]
Distillation Temperature80-90°C[8]
Typical Percent Yield48% - 82%[9][10]

Experimental Protocols

Two common protocols using different acid catalysts are detailed below.

Protocol 1: Dehydration using Phosphoric Acid

This is a widely used and safer alternative to sulfuric acid.

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium chloride solution

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Simple or fractional distillation apparatus

  • Heating mantle or water bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 20 mL of cyclohexanol.[4] Carefully add 5 mL of 85% phosphoric acid and a few boiling chips to the flask.[4] Swirl the flask gently to mix the contents.

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask, a condenser, and a receiving flask cooled in an ice-water bath.[3][11] Heat the mixture gently using a heating mantle.[3]

  • Collection: Collect the distillate that boils below 103°C.[4] Continue the distillation until only about 3-4 mL of residue remains in the distillation flask.[4] The collected distillate will contain cyclohexene and water.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with 10 mL of 10% sodium carbonate solution to neutralize any remaining acid.[3] Stopper the funnel, shake gently, and vent frequently. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with 10 mL of saturated sodium chloride solution to remove the majority of the dissolved water.[6] Discard the aqueous layer.

    • Transfer the crude cyclohexene (the organic layer) to a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous calcium chloride or magnesium sulfate to the cyclohexene to remove any residual water.[4][12] Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.

  • Final Distillation: Decant or filter the dried cyclohexene into a clean, dry round-bottom flask. Perform a final simple or fractional distillation, collecting the pure cyclohexene fraction that boils at approximately 83°C.[8]

  • Characterization: The purity of the final product can be assessed by gas chromatography, and its identity can be confirmed by IR spectroscopy (looking for the C=C stretch) and chemical tests for unsaturation (e.g., bromine water or potassium permanganate test).[3][6]

Protocol 2: Dehydration using Sulfuric Acid

This protocol uses sulfuric acid, which is a stronger dehydrating agent but requires more caution.

Materials:

  • Cyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or 9M H₂SO₄

  • Saturated sodium chloride solution

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Same as Protocol 1

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, place 5 mL of cyclohexanol.[11] Carefully add 2.5 mL of 9 M sulfuric acid to the flask while swirling.[11] Add a few boiling chips.

  • Distillation: Set up a fractional distillation apparatus and heat the mixture.[11]

  • Collection: Collect the distillate that comes over in the 80-85°C range.[11]

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash with an equal volume of saturated sodium chloride solution.

    • Neutralize any remaining acid by washing with 10% sodium bicarbonate solution until the aqueous layer is basic.[4]

    • Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a dry flask and add anhydrous magnesium sulfate.[4]

  • Final Distillation: Decant the dried liquid into a clean distillation flask and redistill, collecting the pure cyclohexene at its boiling point (83°C).[4]

Visualizations

Reaction Mechanism Pathway

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Limiting) cluster_step3 Step 3: Deprotonation Cyclohexanol Cyclohexanol C₆H₁₁OH Protonated_Cyclohexanol Protonated Cyclohexanol C₆H₁₁OH₂⁺ Cyclohexanol:f1->Protonated_Cyclohexanol:f1 + H⁺ (from H₃PO₄) H3O Hydronium Ion H₃O⁺ H2O_1 Water H₂O Carbocation Cyclohexyl Carbocation C₆H₁₀⁺ Protonated_Cyclohexanol:f1->Carbocation:f1 - H₂O H2O_2 Water H₂O Cyclohexene Cyclohexene C₆H₁₀ Carbocation:f1->Cyclohexene:f1 - H⁺ (to H₂O) H2O_3 Water H₂O H3O_2 Hydronium Ion H₃O⁺

Caption: Acid-catalyzed E1 dehydration mechanism of cyclohexanol.

Experimental Workflow

Experimental_Workflow start Start reactants 1. Mix Cyclohexanol, Acid Catalyst (H₃PO₄ or H₂SO₄), and Boiling Chips start->reactants distillation 2. Heat and Distill (Collect distillate < 103°C) reactants->distillation crude_product Crude Product (Cyclohexene + Water) distillation->crude_product workup 3. Work-up in Separatory Funnel crude_product->workup wash1 a. Wash with Na₂CO₃ or NaHCO₃ soln. (Neutralize Acid) workup->wash1 wash2 b. Wash with sat. NaCl soln. (Remove bulk H₂O) wash1->wash2 organic_layer Crude Cyclohexene wash2->organic_layer drying 4. Dry with Anhydrous CaCl₂ or MgSO₄ organic_layer->drying dried_product Dried Cyclohexene drying->dried_product final_distillation 5. Final Distillation (Collect fraction at ~83°C) dried_product->final_distillation pure_product Pure Cyclohexene final_distillation->pure_product characterization 6. Characterization (GC, IR, Chem Tests) pure_product->characterization end End characterization->end

Caption: General experimental workflow for cyclohexene synthesis.

References

Application Notes and Protocols: Oxidation of Cyclohexanol to Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The conversion of cyclohexanol to cyclohexanone serves as a classic and illustrative example of this reaction class. Cyclohexanone itself is a key industrial chemical, primarily used in the production of nylons.[1][2] This document provides detailed application notes and experimental protocols for two common methods for the oxidation of cyclohexanol: a "green" chemistry approach using sodium hypochlorite (bleach) and a traditional method employing chromic acid.

The selection of an oxidizing agent is critical and depends on factors such as scale, desired purity, and environmental considerations. The sodium hypochlorite method is often favored in academic settings and for greener processes due to its low cost, ready availability, and less toxic byproducts.[3][4] In contrast, chromium-based reagents, while highly efficient, are toxic and pose environmental hazards, necessitating careful handling and disposal.[5]

Data Presentation

The following table summarizes the key quantitative data associated with the two presented protocols for the oxidation of cyclohexanol to cyclohexanone.

ParameterSodium Hypochlorite OxidationChromic Acid Oxidation
Oxidizing Agent Sodium hypochlorite (NaOCl) in acetic acidChromic acid (H₂CrO₄) from Na₂Cr₂O₇/H₂SO₄
Typical Yield 33-51%[2][6]High[5]
Reaction Temperature 30 - 35 °C[7]55 - 60 °C[8]
Reaction Time Approx. 45 minutes (addition and stirring)[7][9]Approx. 1 hour[8]
Key Reagents Cyclohexanol, Acetic Acid, Sodium HypochloriteCyclohexanol, Sodium Dichromate Dihydrate, Sulfuric Acid
Workup Procedure Extraction with an organic solvent, washing, dryingDistillation, extraction, washing, drying

Experimental Protocols

Protocol 1: Green Oxidation of Cyclohexanol using Sodium Hypochlorite

This protocol utilizes household bleach as the oxidizing agent, offering a more environmentally benign approach to the synthesis of cyclohexanone.[3][4]

Materials:

  • Cyclohexanol

  • Glacial acetic acid[10]

  • Sodium hypochlorite solution (household bleach, ~5.25-10%)[7][9]

  • Saturated sodium bisulfite solution[9]

  • 6M Sodium hydroxide solution

  • Sodium chloride

  • Anhydrous sodium sulfate or magnesium sulfate[8]

  • Dichloromethane or other suitable extraction solvent

  • Starch-iodide test paper

  • Thymol blue or other suitable pH indicator[3]

  • Erlenmeyer flask

  • Separatory funnel

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • In a suitable Erlenmeyer flask equipped with a stir bar, combine 10.0 mmol of cyclohexanol and 2.5 mL of glacial acetic acid.[9]

  • Cool the mixture in an ice bath.

  • Place 15 mL of sodium hypochlorite solution (bleach) into a separatory funnel and add it dropwise to the stirring cyclohexanol/acetic acid mixture over approximately 15 minutes.[9] Maintain the reaction temperature between 30-35 °C by controlling the rate of addition and using the ice bath as needed.[7]

  • After the addition is complete, continue to stir the mixture for an additional 15 minutes at room temperature.[9]

  • Test the reaction mixture for the presence of excess oxidant using starch-iodide paper. A blue-black color indicates the presence of excess hypochlorite.[3]

  • Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until the starch-iodide test is negative (no color change).[3][9]

  • Add a few drops of a pH indicator (e.g., thymol blue) and neutralize the reaction mixture by adding 6M NaOH solution until the solution is just basic.[3][9]

  • Saturate the aqueous solution with solid sodium chloride to reduce the solubility of the cyclohexanone.

  • Transfer the mixture to a separatory funnel and extract the cyclohexanone with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers and wash them with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Decant or filter the dried solution to remove the drying agent.

  • The solvent can be removed by simple distillation or rotary evaporation to yield the crude cyclohexanone product.

Protocol 2: Oxidation of Cyclohexanol using Chromic Acid

This protocol employs the powerful oxidizing agent, chromic acid, generated in situ from sodium dichromate and sulfuric acid.[5][6]

Materials:

  • Cyclohexanol

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)[8]

  • Concentrated sulfuric acid (H₂SO₄)[8]

  • Ethyl acetate or other suitable extraction solvent[8]

  • Anhydrous magnesium sulfate[8]

  • Water

  • Beakers

  • Conical flask

  • Round bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Ice bath

Procedure:

  • In a beaker, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water. With continuous stirring, slowly and carefully add 6 mL of concentrated sulfuric acid.[8] Allow this chromic acid solution to cool to room temperature.

  • Place 6 g of cyclohexanol into a 100 mL conical flask.[8]

  • Add the prepared chromic acid solution to the cyclohexanol in one portion, swirling to ensure thorough mixing.[8]

  • The temperature of the reaction mixture will rise. Maintain the temperature between 55 and 60 °C by cooling the flask in an ice water bath as necessary.[8]

  • Once the exothermic reaction subsides, allow the mixture to stand for 1 hour with occasional swirling.[8]

  • Pour the reaction mixture into a 250 mL round bottom flask and add 60 mL of water.[8]

  • Set up a simple distillation apparatus and distill the mixture until approximately 30 mL of distillate (which will appear as two layers) has been collected.[8]

  • Transfer the distillate to a separatory funnel and saturate the aqueous layer with about 7 g of solid sodium chloride.[8]

  • Separate the organic layer (cyclohexanone).

  • Extract the aqueous layer twice with 10 mL portions of ethyl acetate.[8]

  • Combine the ethyl acetate extracts with the cyclohexanone layer.[8]

  • Dry the combined organic layers with anhydrous magnesium sulfate for at least 5 minutes.[8]

  • Filter the solution into a pre-weighed, dry 50 mL round bottom flask.[8]

  • Remove the ethyl acetate (b.p. 77 °C) by simple distillation using a steam bath or a carefully controlled heating mantle. The remaining liquid is the cyclohexanone product (b.p. 153-156 °C).[8]

  • Determine the weight of the product to calculate the yield.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_isolation Product Isolation Cyclohexanol Cyclohexanol Mix_Reagents Mix Reagents & Control Temperature Cyclohexanol->Mix_Reagents Oxidizing_Agent Oxidizing Agent (e.g., NaOCl or H2CrO4) Oxidizing_Agent->Mix_Reagents Quench Quench Excess Oxidant (if necessary) Mix_Reagents->Quench Neutralize Neutralize Reaction Mixture Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Cyclohexanone Pure Cyclohexanone Evaporate->Cyclohexanone

Caption: General experimental workflow for the oxidation of cyclohexanol.

G Cyclohexanol Cyclohexanol (Secondary Alcohol) plus1 + Cyclohexanone Cyclohexanone (Ketone) Cyclohexanol->Cyclohexanone Oxidation plus2 + Cyclohexanol->plus2 Oxidation Reduced_Oxidant Reduced Byproduct Cyclohexanol->Reduced_Oxidant Oxidation Oxidant [O] (Oxidizing Agent) plus1->Cyclohexanone plus1->plus2 Oxidation plus1->Reduced_Oxidant Oxidation Oxidant->Cyclohexanone Oxidation Oxidant->plus2 Oxidation Oxidant->Reduced_Oxidant Oxidation

Caption: Chemical transformation of cyclohexanol to cyclohexanone.

References

Application Notes and Protocols: Evaluation of 4-Cyclohexylcyclohexanol as a Novel Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended as a general guideline for the evaluation of 4-Cyclohexylcyclohexanol as a potential plasticizer. As of the date of this document, specific performance data for this compound as a plasticizer is not extensively available in public literature. The following experimental designs are based on standard industry practices for plasticizer evaluation.

Introduction

Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials. They function by embedding themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg) of the material. The selection of a suitable plasticizer is critical and depends on factors such as compatibility with the polymer, plasticizing efficiency, long-term stability, and low migration potential.

This compound, with its cyclic aliphatic structure, presents an interesting candidate as a non-phthalate plasticizer. Its molecular structure suggests potential for good compatibility with various polymers and could offer favorable thermal and mechanical properties. These notes provide a framework for the comprehensive evaluation of this compound in a polymer matrix, such as Polyvinyl Chloride (PVC), a common polymer that often requires plasticization.

Key Performance Indicators

The efficacy of this compound as a plasticizer can be assessed through a series of standardized tests. The primary performance indicators include:

  • Plasticizing Efficiency: The ability to lower the glass transition temperature (Tg) of the polymer.

  • Mechanical Properties: The effect on the polymer's tensile strength, elongation at break, and hardness.

  • Thermal Stability: The impact on the degradation temperature of the polymer formulation.

  • Permanence: The resistance of the plasticizer to migration, extraction by solvents, and volatilization.

Experimental Protocols

The following protocols outline the methodologies for preparing and testing polymer formulations incorporating this compound.

Materials and Formulation
  • Polymer: Suspension grade PVC resin (K-value 67-70).

  • Plasticizer: this compound (and a reference plasticizer, e.g., Di(2-ethylhexyl) phthalate - DEHP).

  • Thermal Stabilizer: Calcium-Zinc or Barium-Zinc stabilizer.

  • Lubricant: Stearic acid.

Table 1: Example Formulations for PVC Blends

ComponentControl (phr)Formulation 1 (phr)Formulation 2 (phr)Formulation 3 (phr)
PVC Resin100100100100
DEHP40---
This compound-204060
Thermal Stabilizer2222
Stearic Acid0.50.50.50.5

(phr = parts per hundred resin)

Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing plasticized PVC samples.

G cluster_0 Material Compounding cluster_1 Specimen Preparation A Weighing of PVC, Plasticizer, Stabilizer, and Lubricant B Dry Blending in a High-Speed Mixer A->B C Melt Compounding in a Two-Roll Mill (e.g., at 160-170°C) B->C D Compression Molding of Sheets (e.g., at 170-180°C under pressure) C->D E Cooling Under Pressure D->E F Die-Cutting of Specimens (e.g., dumbbell shape for tensile tests) E->F

Diagram 1: Workflow for Sample Preparation.
Thermal Analysis

This technique is used to determine the glass transition temperature (Tg), which is a primary indicator of plasticizer efficiency. A lower Tg indicates better plasticizing effect.[1]

  • Protocol:

    • Prepare a small sample (5-10 mg) of the cured PVC formulation in an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase thermal history.

    • Cool the sample rapidly to a low temperature (e.g., -50°C).

    • Reheat the sample at the same controlled rate (10°C/min) and record the heat flow.

    • The Tg is determined as the midpoint of the step transition in the second heating curve.

TGA is performed to evaluate the thermal stability of the plasticized PVC. The onset of degradation temperature is a key parameter.

  • Protocol:

    • Place a sample (10-15 mg) of the cured PVC formulation in a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss of the sample as a function of temperature.

    • Determine the onset temperature of degradation (Tonset) and the temperature of maximum degradation rate (Tmax).[1]

Mechanical Properties Testing

This test measures the tensile strength and elongation at break of the plasticized material, providing insight into its strength and flexibility.[2][3][4]

  • Protocol:

    • Use die-cut dumbbell-shaped specimens from the compression-molded sheets.

    • Condition the specimens at standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours.

    • Conduct the test using a Universal Testing Machine (UTM) at a specified crosshead speed (e.g., 50 mm/min).

    • Record the force and displacement until the specimen fractures.

    • Calculate the tensile strength (in MPa) and the elongation at break (in %).

Hardness testing provides a measure of the material's resistance to indentation and is a quick indicator of plasticizer efficiency.

  • Protocol:

    • Stack several layers of the molded sheets to achieve the required thickness (typically 6 mm).

    • Use a Shore A or Shore D durometer, depending on the material's flexibility.

    • Press the durometer foot firmly onto the specimen and record the reading after a specified time (e.g., 15 seconds).

    • Take multiple readings at different locations and calculate the average.

Plasticizer Permanence

This test measures the weight loss of the plasticizer due to evaporation at elevated temperatures.

  • Protocol:

    • Cut circular specimens of a specific diameter from the molded sheets and weigh them accurately (Winitial).

    • Place the specimens in an air-circulating oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 hours).

    • After the specified time, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (Wfinal).

    • Calculate the percentage of weight loss.

This protocol assesses the resistance of the plasticizer to being extracted when the material comes into contact with liquids.

  • Protocol:

    • Prepare and weigh specimens of the plasticized PVC (Winitial).

    • Immerse the specimens in a chosen solvent (e.g., n-hexane, ethanol, or soapy water) at a controlled temperature (e.g., 23°C or 50°C) for a specified duration (e.g., 24 hours).

    • Remove the specimens, gently wipe them dry, and condition them in a desiccator to remove any absorbed solvent.

    • Reweigh the specimens (Wfinal).

    • Calculate the percentage of weight loss due to extraction.

The following diagram illustrates the workflow for evaluating plasticizer permanence.

G cluster_0 Initial Sample Preparation cluster_1 Volatility Test cluster_2 Solvent Extraction Test A Cut Specimens to Standard Dimensions B Initial Weighing (W_initial) A->B C Place in Oven (e.g., 70°C for 24h) B->C E Immerse in Solvent (e.g., Hexane for 24h) B->E D Cool and Reweigh (W_final) C->D G Calculate % Weight Loss D->G F Dry and Reweigh (W_final) E->F F->G

Diagram 2: Workflow for Permanence Testing.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between different formulations.

Table 2: Summary of Thermal Properties

FormulationPlasticizer Content (phr)Glass Transition Temp. (Tg) (°C)Onset Degradation Temp. (Tonset) (°C)
Control40 (DEHP)
120
240
360

Table 3: Summary of Mechanical Properties

FormulationPlasticizer Content (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Control40 (DEHP)
120
240
360

Table 4: Summary of Plasticizer Permanence

FormulationPlasticizer Content (phr)Weight Loss - Volatility (%) (70°C, 24h)Weight Loss - Hexane Extraction (%) (23°C, 24h)
Control40 (DEHP)
120
240
360

Expected Outcomes and Interpretation

  • Tg: A significant decrease in Tg with increasing concentration of this compound would indicate effective plasticization.

  • Mechanical Properties: Typically, as plasticizer concentration increases, tensile strength and hardness will decrease, while elongation at break will increase. The goal is to achieve a desired flexibility without an excessive loss of mechanical strength.

  • Thermal Stability: An ideal plasticizer should not significantly reduce the thermal stability of the polymer. Tonset values comparable to the control are desirable.

  • Permanence: Low weight loss in volatility and extraction tests is crucial for the long-term durability and safety of the final product, especially in applications with solvent contact or high temperatures.

By following these protocols, researchers can systematically evaluate the potential of this compound as a novel plasticizer and determine its suitability for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Cyclohexylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 4-phenylphenol. This process involves the reduction of the aromatic rings of 4-phenylphenol using hydrogen gas in the presence of a metal catalyst.

Q2: What catalysts are typically used for the hydrogenation of 4-phenylphenol?

A variety of catalysts can be employed, with the choice significantly impacting yield and stereoselectivity. Common catalysts include:

  • Palladium on carbon (Pd/C)

  • Rhodium on carbon (Rh/C)

  • Raney Nickel (Raney Ni)

  • Platinum on carbon (Pt/C)

  • Ruthenium on carbon (Ru/C)[1]

The support material for the catalyst, such as activated carbon, alumina (Al₂O₃), or silica (SiO₂), can also influence the reaction's efficiency and selectivity.[2]

Q3: What are the typical reaction conditions for this synthesis?

Reaction conditions can be optimized to improve yield and selectivity. Key parameters include:

  • Temperature: Typically ranges from 50°C to 150°C.[3]

  • Pressure: Hydrogen pressure is generally maintained between 2 and 10 MPa.[3]

  • Solvent: A range of organic solvents can be used, with the choice affecting the reaction outcome.

Q4: What kind of yields can be expected for the synthesis of this compound?

With optimized conditions, yields are generally high, often ranging from 80% to over 95%. The specific yield is dependent on the catalyst, solvent, temperature, and pressure used. For instance, hydrogenation of 4-phenylphenol derivatives using a palladium/carbon catalyst has been reported to achieve yields of around 80%.[3]

Q5: How can the stereoselectivity (cis/trans isomer ratio) of the product be controlled?

The stereochemical outcome of the hydrogenation is highly dependent on the chosen catalyst and reaction conditions.

  • Rhodium-based catalysts tend to favor the formation of the cis-isomer.

  • Palladium-based catalysts can be used to obtain the trans-isomer, which is the thermodynamically more stable product.[4]

  • The choice of solvent and the reaction temperature can also influence the diastereomeric ratio.

Troubleshooting Guide

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps
Catalyst Inactivity or Poisoning • Ensure the catalyst is fresh and has been stored under appropriate conditions. • Consider pretreating the catalyst (e.g., reduction with hydrogen) if required by the protocol. • Purify starting materials and solvents to remove potential catalyst poisons (e.g., sulfur compounds).
Incomplete Reaction • Verify the reaction time is sufficient. Monitor the reaction progress using techniques like TLC or GC. • Ensure adequate hydrogen pressure is maintained throughout the reaction. Check for leaks in the hydrogenation apparatus. • Increase the reaction temperature or catalyst loading, but be mindful of potential side reactions.
Suboptimal Reaction Conditions • Optimize the reaction temperature and pressure. High temperatures can sometimes lead to side reactions like hydrogenolysis.[5] • Experiment with different solvents, as solvent polarity can influence reaction rates.
Mechanical Loss During Workup • Ensure efficient extraction of the product from the reaction mixture. • Minimize transfers between flasks and ensure complete recovery from filtration media.
High Level of Byproducts

Problem: Significant formation of impurities is observed alongside the desired product.

Potential Byproduct Potential Cause Mitigation Strategy
4-Cyclohexylcyclohexanone Incomplete reduction of the ketone intermediate.• Increase reaction time or hydrogen pressure. • Use a more active hydrogenation catalyst.
Bicyclohexyl Over-hydrogenation and hydrogenolysis of the hydroxyl group.• Lower the reaction temperature. • Reduce the reaction time. • Choose a less aggressive catalyst.
Phenylcyclohexane Hydrogenolysis of the hydroxyl group before the second ring is hydrogenated.• Optimize reaction temperature and pressure to favor hydrogenation over hydrogenolysis.
Cyclohexyl p-tolyl ether Formation from the reaction of p-cresol with cyclohexanol when starting from p-cresol.• Optimize the molar ratio of reactants.[6]

Experimental Protocols & Data

General Protocol for Hydrogenation of 4-Phenylphenol
  • Reactor Setup: Charge a high-pressure autoclave with 4-phenylphenol and the chosen solvent.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C) to the mixture. The catalyst loading is typically between 0.1% and 10% by weight relative to the starting material.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-10 MPa).

  • Heating and Reaction: Heat the reactor to the target temperature (e.g., 50-150°C) with vigorous stirring. Maintain these conditions for the specified reaction time (e.g., 2-10 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst.

  • Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Comparative Synthesis Data
Starting Material Catalyst Temperature (°C) Pressure (MPa) Yield (%) Reference
4-(4'-pentylbenzene)phenolPalladium/Carbon50280.4[3]
4-(4'-propylbenzene)phenolRaney Nickel1501079.8[3]
p-cresolAcidic Zeolite165N/A84.9[6]
p-phenylphenolPd/C in THF1403.5>92 (selectivity to p-cyclohexylphenol)[7]

Visual Guides

experimental_workflow start Reactor Setup: 4-Phenylphenol + Solvent catalyst Catalyst Addition (e.g., Pd/C) start->catalyst inert Inert Gas Purge (Nitrogen/Argon) catalyst->inert pressure Pressurize with H₂ inert->pressure react Heat and Stir (50-150°C, 2-10 MPa) pressure->react cool Cool to Room Temp & Depressurize react->cool filter Catalyst Filtration cool->filter workup Solvent Removal filter->workup purify Purification (Recrystallization/Chromatography) workup->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield catalyst Catalyst Inactive? low_yield->catalyst Check incomplete Incomplete Reaction? low_yield->incomplete Check conditions Suboptimal Conditions? low_yield->conditions Check check_catalyst Use Fresh Catalyst Purify Reagents catalyst->check_catalyst increase_time Increase Time/Pressure Monitor Reaction incomplete->increase_time optimize Optimize Temp/Pressure Test Solvents conditions->optimize

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common side reactions encountered during Friedel-Crafts alkylation experiments.

General Troubleshooting

Before diving into specific side reactions, it's important to address common causes of low or no product yield.

Q1: My Friedel-Crafts alkylation is resulting in a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts reactions can often be attributed to several critical factors related to the reactants, catalyst, and experimental conditions.[1] The most common issues include:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction.[1][2][3]

  • Incompatible Substituents: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation of both the substrate and the catalyst.[1][4]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst. Maintaining anhydrous conditions is crucial.

  • Unsuitable Alkylating Agents: Vinyl and aryl halides are generally unreactive as alkylating agents because their corresponding carbocations are too unstable to form under reaction conditions.[2][4][5]

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield. While some reactions require heating to overcome the activation energy, others may need to be cooled to prevent side reactions and decomposition.[1][3]

A logical workflow can help diagnose the root cause of a failed reaction.

G start Low Yield or Unexpected Product check_poly Multiple Alkyl Groups on Product? start->check_poly check_rearrange Isomer of Expected Product Formed? check_poly->check_rearrange No poly_issue Issue: Polyalkylation check_poly->poly_issue Yes check_no_reaction No Reaction Occurred? check_rearrange->check_no_reaction No rearrange_issue Issue: Carbocation Rearrangement check_rearrange->rearrange_issue Yes deactivation_issue Issue: Substrate/Catalyst Deactivation check_no_reaction->deactivation_issue Yes solution_poly Solution: - Use excess aromatic substrate - Switch to Acylation-Reduction poly_issue->solution_poly solution_rearrange Solution: - Use alkylating agent that  forms a stable carbocation - Switch to Acylation-Reduction rearrange_issue->solution_rearrange solution_deactivation Solution: - Check for deactivating groups - Ensure anhydrous conditions - Protect -NH2/-OH groups deactivation_issue->solution_deactivation

Troubleshooting workflow for Friedel-Crafts alkylation.

Issue 1: Polyalkylation

Q2: I am observing the formation of multiple products, specifically with more than one alkyl group attached to the aromatic ring. Why is this happening?

A2: This side reaction is known as polyalkylation. It occurs because the alkyl group introduced onto the aromatic ring is an electron-donating, activating group.[4][6] This makes the monoalkylated product more nucleophilic and thus more reactive than the original starting material, making it susceptible to further alkylation.[6]

Q3: How can I prevent or minimize polyalkylation?

A3: Several strategies can be employed to control polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: This is the most common method. By increasing the concentration of the initial aromatic compound, you increase the statistical probability that the electrophile will react with the starting material rather than the more reactive monoalkylated product.[4][5][6]

  • Control Reaction Stoichiometry: Carefully controlling the molar ratio of the reactants can help favor monoalkylation.[6]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can sometimes reduce the rate of subsequent alkylation reactions.[6]

  • Perform Friedel-Crafts Acylation Followed by Reduction: This is a highly effective, albeit two-step, alternative. The acyl group introduced during acylation is deactivating, which prevents further substitution.[6][7] The resulting ketone can then be reduced to the desired alkyl group.[6][7]

Data Presentation: Effect of Reactant Ratio on Polyalkylation

The molar ratio of the aromatic substrate to the alkylating agent has a significant impact on the product distribution. Using an excess of the aromatic substrate favors the formation of the monoalkylated product.

Molar Ratio (Benzene : Alkyl Halide)Monoalkylated Product YieldPolyalkylated Product Yield
1 : 1Low to ModerateHigh
5 : 1HighLow
10 : 1Very HighMinimal

Note: Actual yields are dependent on specific substrates, catalysts, and reaction conditions.

Experimental Protocol: Minimizing Polyalkylation with Excess Substrate

This protocol describes the alkylation of benzene with t-butyl chloride, using an excess of benzene to favor the mono-substituted product.

Materials:

  • Anhydrous Benzene

  • t-butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) as solvent (optional)

  • Ice bath

  • Standard dried glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

  • 10% HCl solution, saturated sodium bicarbonate solution, brine, and anhydrous sodium sulfate for workup.

Procedure:

  • Setup: Assemble a flame-dried reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Mixture: In the round-bottom flask, combine anhydrous benzene (10 equivalents) and a minimal amount of anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (0.1 equivalents) to the stirred benzene solution.

  • Alkylating Agent Addition: Add t-butyl chloride (1.0 equivalent) dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 10% HCl. Transfer to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess benzene under reduced pressure. The crude product can be further purified by distillation.

Issue 2: Carbocation Rearrangement

Q4: My reaction produced an isomer of the expected product. For example, when using 1-chloropropane, I obtained isopropylbenzene instead of n-propylbenzene. Why?

A4: This is a classic example of carbocation rearrangement, a significant limitation of Friedel-Crafts alkylation.[2][3] The reaction proceeds through a carbocation intermediate.[2][8] If this intermediate can rearrange to a more stable carbocation via a hydride or alkyl shift, it will do so before reacting with the aromatic ring.[2][9] The stability of carbocations follows the order: tertiary > secondary > primary.[9] In the case of 1-chloropropane, the initially formed primary carbocation rapidly rearranges to a more stable secondary carbocation, leading to the isopropyl-substituted product.[9][10]

G cluster_0 Carbocation Rearrangement Mechanism cluster_1 Acylation-Reduction Pathway (No Rearrangement) primary_carbocation Primary Carbocation (Less Stable) hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift secondary_carbocation Secondary Carbocation (More Stable) hydride_shift->secondary_carbocation acylium_ion Acylium Ion (Resonance Stabilized) no_rearrangement No Rearrangement Occurs acylium_ion->no_rearrangement ketone_product Aryl Ketone Product no_rearrangement->ketone_product reduction Reduction (e.g., Clemmensen) ketone_product->reduction final_product Desired Alkylbenzene reduction->final_product

Pathways of carbocation rearrangement vs. acylation.

Q5: How can I avoid carbocation rearrangements and synthesize a straight-chain alkylbenzene?

A5: The most reliable method to prevent carbocation rearrangement is to use Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3][9]

  • Friedel-Crafts Acylation: An acyl group (R-C=O) is introduced to the aromatic ring using an acyl halide or anhydride. The key electrophile, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[8][9][11]

  • Reduction: The ketone product is then reduced to the desired straight-chain alkyl group.[9] Common methods include the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Experimental Protocol: Acylation-Reduction for n-Propylbenzene Synthesis

Part A: Friedel-Crafts Acylation of Benzene

Materials:

  • Anhydrous Benzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath, standard anhydrous reaction setup.

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Add anhydrous benzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.[1] Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to yield propiophenone.

Part B: Clemmensen Reduction of Propiophenone

Materials:

  • Propiophenone (from Part A)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, add zinc amalgam, water, concentrated HCl, and toluene.

  • Ketone Addition: Add the propiophenone from Part A to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring for 4-6 hours.[6] Periodically add more concentrated HCl through the condenser.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic (toluene) layer. Wash the organic layer with water, sodium bicarbonate solution, and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to yield the final product, n-propylbenzene.[6]

References

Optimizing reaction conditions for cyclohexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for cyclohexanol dehydration to cyclohexene.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydration of cyclohexanol.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Cyclohexene - Incomplete reaction due to insufficient heating or reaction time.[1] - Loss of volatile product during distillation due to loose connections or inefficient condensation.[1] - Reaction equilibrium not shifted towards products.[2] - Catalyst concentration is too low.- Ensure the reaction mixture is heated to the appropriate temperature (typically above 100°C) and for a sufficient duration.[1] - Check all glassware connections for a tight seal. Ensure a steady flow of cold water through the condenser.[1] - Continuously remove the cyclohexene/water azeotrope by distillation as it forms to drive the equilibrium forward.[2] - Use the recommended catalyst concentration (e.g., 85% phosphoric acid).[3]
Product is Cloudy or Contains a Water Layer - Incomplete separation of the aqueous layer during the workup. - Insufficient drying of the organic layer.[4]- After washing, allow the layers to separate completely in a separatory funnel before draining the aqueous layer.[4][5] - Use an adequate amount of a suitable drying agent (e.g., anhydrous calcium chloride or anhydrous sodium sulfate) and allow sufficient time for drying until the liquid is clear.[4][5]
Final Product Contains Unreacted Cyclohexanol - Distillation temperature was too high, causing co-distillation of cyclohexanol.[1] - Incomplete reaction.- Carefully monitor the distillation temperature and collect the fraction boiling at or near the boiling point of cyclohexene (~83°C).[1] - Ensure the reaction goes to completion by providing adequate heating and reaction time.
Formation of a High-Boiling Point Side Product - A likely side product is dicyclohexyl ether, formed by the reaction of the carbocation intermediate with another molecule of cyclohexanol.[4]- Maintain careful temperature control during the distillation to separate the lower-boiling cyclohexene from the higher-boiling ether.[4] A second fractional distillation of the product may be necessary for complete removal.[4]
Charring or Darkening of the Reaction Mixture - Use of a strong, oxidizing acid like sulfuric acid, especially at high temperatures. - Localized overheating.- Consider using phosphoric acid, which is less prone to causing charring.[6] - Ensure uniform heating of the reaction flask, for example, by using a heating mantle and stirring.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the acid-catalyzed dehydration of cyclohexanol?

A1: The reaction proceeds via an E1 elimination mechanism. The three main steps are:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of cyclohexanol, making it a good leaving group (water).[3][7]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation. This is the rate-determining step.[6][7]

  • Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming the cyclohexene double bond and regenerating the acid catalyst.[3][7]

Q2: Which acid catalyst is better, phosphoric acid or sulfuric acid?

A2: Both phosphoric acid and sulfuric acid can be used to catalyze the dehydration of cyclohexanol. However, phosphoric acid is often preferred because it is less oxidizing and less likely to cause charring of the organic material.[6] Sulfuric acid is a stronger acid and can lead to more side reactions if the conditions are not carefully controlled.

Q3: How can I confirm that my product is cyclohexene?

A3: The presence of the alkene functional group in cyclohexene can be confirmed using simple chemical tests:

  • Bromine water test: Adding a few drops of bromine water to the product will cause the reddish-brown color of the bromine to disappear, indicating the presence of a carbon-carbon double bond.[8]

  • Potassium permanganate test (Baeyer's test): Shaking the product with a cold, dilute, alkaline solution of potassium permanganate will cause the purple color of the permanganate to fade and a brown precipitate of manganese dioxide to form.[3]

Q4: What is the purpose of washing the distillate with sodium chloride and sodium carbonate solutions?

A4:

  • Saturated sodium chloride solution (brine): This wash helps to remove the bulk of the dissolved water from the organic layer by reducing the solubility of the organic product in the aqueous phase.[3][6]

  • Sodium carbonate solution: This wash is used to neutralize any remaining acidic impurities, such as the acid catalyst that may have co-distilled with the product.[4][9]

Q5: Why is it important to distill the cyclohexene as it is formed?

A5: The dehydration of cyclohexanol is a reversible reaction.[4] Cyclohexene has a lower boiling point (83°C) than cyclohexanol (161°C). By distilling the cyclohexene as it is formed, it is removed from the reaction mixture. According to Le Châtelier's principle, this shifts the equilibrium towards the formation of more products, thereby increasing the overall yield of the reaction.[2]

Experimental Protocols

General Protocol for Cyclohexanol Dehydration

This is a generalized procedure; specific quantities may vary.

  • Reaction Setup: In a round-bottom flask, combine cyclohexanol and a catalytic amount of 85% phosphoric acid.[6] Add a few boiling chips.

  • Distillation: Assemble a simple or fractional distillation apparatus. Heat the flask gently to initiate the reaction and distill the products.[5] Collect the distillate that boils below 100°C.[8] The collection flask can be cooled in an ice bath to minimize the loss of the volatile cyclohexene.[6]

  • Workup: Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium chloride solution.[5] Separate the lower aqueous layer.

    • Wash the organic layer with a 10% sodium carbonate solution to neutralize any residual acid.[9] Again, separate the aqueous layer.

    • A final wash with water or brine may be performed.[4]

  • Drying: Transfer the crude cyclohexene to a clean, dry Erlenmeyer flask and add an anhydrous drying agent such as calcium chloride or sodium sulfate.[5][9] Swirl the flask and allow it to stand until the liquid is clear.

  • Final Purification: Decant or filter the dried cyclohexene into a clean, dry round-bottom flask and perform a final distillation, collecting the pure cyclohexene fraction that boils between 81-85°C.[5]

Data Presentation

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Cyclohexanol100.161610.962
Cyclohexene82.14830.811
Water18.021001.000
Dicyclohexyl ether182.32240-2430.908

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Limiting) cluster_step3 Step 3: Deprotonation Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Cyclohexanol Cyclohexanol->Protonated_Alcohol + H+ H3O H3O+ Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation - H2O Cyclohexene Cyclohexene Carbocation->Cyclohexene - H+ H2O_out H2O H2O_in H2O

Caption: E1 mechanism for the acid-catalyzed dehydration of cyclohexanol.

Experimental_Workflow A 1. Mix Cyclohexanol, Phosphoric Acid, Boiling Chips B 2. Assemble Distillation Apparatus A->B C 3. Heat and Collect Distillate (<100°C) B->C D 4. Transfer to Separatory Funnel C->D E 5. Wash with Saturated NaCl D->E F 6. Wash with Na2CO3 Solution E->F G 7. Dry Organic Layer (e.g., CaCl2) F->G H 8. Final Distillation (Collect 81-85°C fraction) G->H I Pure Cyclohexene H->I

Caption: General experimental workflow for cyclohexanol dehydration.

Troubleshooting_Logic Start Low Yield? Check_Temp Reaction Temp/Time Sufficient? Start->Check_Temp Yes Product_Impure Product Impure? Start->Product_Impure No Check_Apparatus Apparatus Sealed? Condenser Efficient? Check_Temp->Check_Apparatus Yes Increase_Heat Increase Heating/ Reaction Time Check_Temp->Increase_Heat No Seal_Joints Check/Seal Joints, Ensure Cold Water Flow Check_Apparatus->Seal_Joints No Check_Apparatus->Product_Impure Yes Increase_Heat->Start Seal_Joints->Start Check_Distillation Distillation Temp Controlled? Product_Impure->Check_Distillation Yes Success Optimized Reaction Product_Impure->Success No Redistill Re-distill Product, Collect Narrow Fraction Check_Distillation->Redistill No Check_Workup Workup Thorough? Check_Distillation->Check_Workup Yes Redistill->Product_Impure Repeat_Washes Repeat Washes and Drying Step Check_Workup->Repeat_Washes No Check_Workup->Success Yes Repeat_Washes->Product_Impure

Caption: Troubleshooting decision tree for cyclohexanol dehydration.

References

Technical Support Center: Industrial Production of 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the industrial-scale synthesis of 4-Cyclohexylcyclohexanol. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial synthesis route starts from biphenyl and involves a multi-step process. This typically includes Friedel-Crafts acylation or alkylation, followed by reduction, oxidation, and finally, catalytic hydrogenation to yield this compound.[1] This method is favored for its relatively mild conditions and potential for high yields, making it suitable for large-scale production.[1]

Q2: What are the main challenges in the industrial production of this compound?

A2: Key challenges in the industrial production of this compound include managing a multi-step synthesis which can impact overall yield, the selection and optimization of catalysts for the hydrogenation step, controlling reaction conditions such as temperature and pressure to maximize product formation and minimize byproducts, and the purification of the final product to meet required specifications.[1] Older methods also raised concerns due to the use of hazardous materials like benzene.[1]

Q3: How can the formation of byproducts be minimized during the synthesis?

A3: Minimizing byproduct formation is crucial for achieving high purity and yield. This can be achieved by optimizing reaction conditions for each step. For instance, in Friedel-Crafts reactions, controlling the temperature and the molar ratio of reactants and catalysts is critical.[1] During catalytic hydrogenation, the choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences selectivity towards the desired product and reduces the formation of impurities.[2][3]

Q4: What are the typical catalysts used for the final hydrogenation step?

A4: A variety of catalysts can be employed for the hydrogenation of the aromatic precursor to this compound. These include noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C), as well as Raney nickel and Raney cobalt.[1] The choice of catalyst depends on factors like desired stereoselectivity, reaction conditions, and cost-effectiveness for industrial-scale operations.[1]

Troubleshooting Guide

Issue 1: Low Yield in the Friedel-Crafts Acylation/Alkylation Step
Possible Cause Troubleshooting Action
Inactive Catalyst Ensure the catalyst (e.g., AlCl₃, ZnCl₂) is anhydrous and handled under inert conditions to prevent deactivation by moisture.
Incorrect Reactant Stoichiometry Verify the molar ratios of biphenyl, acylating/alkylating agent, and catalyst. An excess of the acylating/alkylating agent may be required.[1]
Suboptimal Reaction Temperature Control the reaction temperature carefully. Friedel-Crafts reactions are often exothermic; initial cooling may be necessary, followed by heating to drive the reaction to completion.[1]
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before workup.
Issue 2: Incomplete Hydrogenation or Catalyst Deactivation
Possible Cause Troubleshooting Action
Catalyst Poisoning Ensure the substrate and solvent are free from impurities like sulfur or carbon monoxide, which can poison noble metal catalysts.[4]
Insufficient Hydrogen Pressure Operate at the recommended hydrogen pressure for the specific catalyst and substrate. Higher pressures generally favor hydrogenation.[1][2]
Inadequate Mixing Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas in the reactor.
Catalyst Deactivation For catalysts like Raney nickel, ensure proper activation and storage. If deactivation is suspected, consider catalyst regeneration or replacement.
Issue 3: Poor Stereoselectivity (cis/trans Isomer Ratio)
Possible Cause Troubleshooting Action
Inappropriate Catalyst Choice The choice of catalyst and support can influence the stereochemical outcome of the hydrogenation. Experiment with different catalysts (e.g., Rhodium-based catalysts are sometimes used for specific stereoselectivity).
Suboptimal Reaction Conditions Temperature and pressure can affect the isomer ratio. A systematic study of these parameters may be needed to optimize for the desired isomer.

Experimental Protocols

Protocol 1: Synthesis of 4-(4'-alkylphenyl)phenol (Intermediate)

This protocol is a general representation of the initial steps based on the multi-step synthesis from biphenyl.[1]

  • Friedel-Crafts Acylation:

    • In a suitable reactor, dissolve biphenyl in a dry, inert solvent such as dichloroethane.

    • Add the catalyst (e.g., anhydrous aluminum chloride) in portions while maintaining a low temperature (e.g., 0-10 °C).

    • Slowly add the acyl chloride (e.g., propionyl chloride) to the mixture.

    • After the addition is complete, allow the reaction to proceed at room temperature for several hours.

    • Monitor the reaction by an appropriate analytical method (e.g., GC, TLC).

    • Upon completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Reduction of the Ketone:

    • The resulting ketone from the previous step is reduced to the corresponding alkyl group. A common method is the Wolff-Kishner or Clemmensen reduction.

    • For a catalytic approach, the ketone can be hydrogenated over a suitable catalyst like Pd/C under hydrogen pressure.

  • Oxidation to Phenol:

    • The alkylated biphenyl is then oxidized to the corresponding phenol. This can be a complex step and may involve the formation of a hydroperoxide intermediate followed by acid-catalyzed rearrangement.[1]

Protocol 2: Catalytic Hydrogenation to this compound

This protocol describes the final hydrogenation step.[1]

  • Reactor Setup:

    • Charge a high-pressure autoclave with the 4-(4'-alkylphenyl)phenol intermediate, a suitable solvent (e.g., ethanol), and the hydrogenation catalyst (e.g., 5% Rh/C or Raney Nickel).[1]

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-10 MPa).[1]

    • Heat the mixture to the target temperature (e.g., 50-150 °C) with vigorous stirring.[1]

    • Maintain these conditions for the required reaction time (e.g., 2-10 hours), monitoring hydrogen uptake.[1]

  • Workup and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene/ethanol) to yield this compound.[1]

Quantitative Data

Table 1: Exemplary Reaction Conditions for the Hydrogenation of 4-(4'-alkylphenyl)phenol [1]

ParameterExample 1Example 2Example 3
Catalyst Rhodium/Silicon DioxidePalladium/CarbonRaney Nickel
Temperature 80 °C50 °C150 °C
Pressure 5 MPa2 MPa10 MPa
Reaction Time 5 hours10 hours2 hours
Yield 82.5%80.4%79.8%

Visualizations

Synthesis_Pathway Biphenyl Biphenyl FriedelCrafts Friedel-Crafts Acylation/Alkylation Biphenyl->FriedelCrafts AcylChloride Acyl Chloride / Alkene AcylChloride->FriedelCrafts Intermediate1 4-Acyl/Alkyl Biphenyl FriedelCrafts->Intermediate1 Reduction Reduction Intermediate1->Reduction Intermediate2 4-Alkylbiphenyl Reduction->Intermediate2 Oxidation Oxidation Intermediate2->Oxidation Intermediate3 4-(4'-Alkylphenyl)phenol Oxidation->Intermediate3 Hydrogenation Catalytic Hydrogenation Intermediate3->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Synthesis pathway for this compound starting from biphenyl.

Troubleshooting_Hydrogenation Start Low Yield in Hydrogenation Step CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckPurity Check Substrate/Solvent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Pressure, Time) Start->CheckConditions CatalystPoisoned Catalyst Poisoned? CheckCatalyst->CatalystPoisoned PurityIssue Impure Materials? CheckPurity->PurityIssue ConditionsIncorrect Conditions Incorrect? CheckConditions->ConditionsIncorrect CatalystPoisoned->CheckPurity No ReplaceCatalyst Replace or Regenerate Catalyst CatalystPoisoned->ReplaceCatalyst Yes OptimizeConditions Optimize Conditions ConditionsIncorrect->OptimizeConditions Yes Success Yield Improved ConditionsIncorrect->Success No PurityIssue->CheckConditions No PurifyMaterials Purify Substrate/Solvent PurityIssue->PurifyMaterials Yes ReplaceCatalyst->Success PurifyMaterials->Success OptimizeConditions->Success

Caption: Troubleshooting workflow for low yield in the hydrogenation step.

References

Stability issues and degradation of 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific public data on the stability and degradation of 4-Cyclohexylcyclohexanol is limited. This guide is based on general chemical principles for secondary alcohols and cyclohexanol derivatives, as well as established practices for stability testing in the pharmaceutical industry.

Troubleshooting Guide

This section addresses specific issues researchers might encounter during their experiments with this compound.

Q1: I am observing a new, unexpected peak in the chromatogram of my this compound sample after storage. What could this be?

An unexpected peak in your chromatogram likely indicates the presence of a degradation product. For a secondary alcohol like this compound, potential degradation pathways include:

  • Oxidation: The most common degradation pathway for secondary alcohols is oxidation to the corresponding ketone, 4-Cyclohexylcyclohexanone. This can be initiated by exposure to air (auto-oxidation), trace metal impurities, or oxidizing agents.

  • Dehydration: In the presence of acidic impurities or high temperatures, this compound can undergo dehydration to form cyclohexylcyclohexene isomers.

  • Esterification: If the compound is in contact with acidic contaminants, acid anhydrides, or acid chlorides, it can form esters.[1]

To identify the new peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are recommended to determine the molecular weight of the impurity.

Q2: The biological activity of my this compound solution appears to have decreased over time. What are the potential chemical reasons?

A decrease in biological activity is often linked to a reduction in the concentration of the active parent compound due to degradation. The formation of degradation products, such as the oxidized ketone or dehydrated alkene, which may have lower or no biological activity, would lead to this observation. It is also possible that the compound has precipitated out of solution if storage conditions (e.g., temperature) have changed.

We recommend re-analyzing the sample's purity and concentration using a validated analytical method, such as HPLC-UV or GC-FID, to confirm if degradation has occurred.

Q3: My sample of this compound has developed a slight yellow color. Is it still usable?

The development of a yellow color can be an indicator of degradation.[2] This is often associated with the formation of conjugated systems or highly oxidized species, which can arise from complex degradation pathways. While a slight color change does not definitively mean the sample is unusable for all applications, it warrants further investigation. You should re-test the purity of the material to determine the level of impurities. For sensitive applications, using a freshly purified sample is advisable.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place.[3][4][5] Refrigeration (2-8 °C) is often suitable.

  • Atmosphere: For maximum stability, especially for long-term storage or as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Container: Use a tightly sealed, light-resistant container to protect from air and light.[3][4][5]

  • Purity: Ensure the compound is free from acidic or metallic impurities that can catalyze degradation.

Q2: What substances are incompatible with this compound?

Based on the chemistry of secondary alcohols, this compound is likely incompatible with:

  • Strong oxidizing agents: Can cause rapid and potentially hazardous oxidation to the ketone.[1]

  • Acid chlorides and acid anhydrides: Will react to form esters.[1]

  • Strong acids: Can catalyze dehydration.

  • Alkali metals: Can lead to a dangerous reaction.[4][5]

Q3: Are there any signs of degradation I should watch for?

Yes, be aware of the following signs that may indicate degradation:

  • Changes in physical appearance (e.g., color change, clumping of powder).

  • Development of a new odor.

  • Appearance of new spots on a TLC plate or new peaks in a chromatogram.

  • A decrease in the measured purity or potency of the sample.

  • Changes in solubility.

Data on Potential Degradation

The following table summarizes potential degradation products and the factors that can promote their formation.

Degradation PathwayPotential Product(s)Influencing Factors
Oxidation 4-CyclohexylcyclohexanoneOxygen (air), heat, light, metal ions, oxidizing agents
Dehydration Cyclohexylcyclohexene isomersHigh temperature, strong acids
Esterification Corresponding estersAcid chlorides, acid anhydrides, carboxylic acids (with catalyst)

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8][9][10]

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, reflux the stock solution at 60°C for 24 hours.

    • At specified time points, for the solid sample, dissolve in methanol and dilute for analysis. For the solution, cool and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow for Sample Instability start Observation of Instability (e.g., new peak, color change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Experimental Procedure (e.g., incompatible reagents) start->check_handling analyze_purity Re-analyze Sample Purity (e.g., HPLC, GC) check_storage->analyze_purity check_handling->analyze_purity identify_impurity Identify Impurity (e.g., LC-MS, GC-MS) analyze_purity->identify_impurity compare Compare Impurity with Potential Degradants identify_impurity->compare remediate Remediate (e.g., purify sample, adjust storage) compare->remediate

Caption: A logical workflow for troubleshooting stability issues with this compound.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M/1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M/1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid at 80°C, Solution at 60°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo analyze Analyze Samples by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze G cluster_2 Potential Degradation Pathways of this compound parent This compound (Secondary Alcohol) ketone 4-Cyclohexylcyclohexanone (Ketone) parent->ketone Oxidation [O] alkene Cyclohexylcyclohexene (Alkene) parent->alkene Dehydration [-H₂O, Acid/Heat]

References

Technical Support Center: Purification of Commercial 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Cyclohexylcyclohexanol. The following sections detail methods for removing common impurities and separating isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is typically synthesized through the catalytic hydrogenation of 4-phenylphenol or the oxidation of cyclohexylbenzene. Consequently, common impurities may include:

  • Unreacted Starting Materials: 4-phenylphenol, cyclohexylbenzene, and benzene.

  • Hydrogenation Byproducts: Dicyclohexylbenzene, cyclohexane, and methyl cyclopentane.

  • Isomers: Commercial this compound is a mixture of cis and trans isomers. The ratio of these isomers can vary between suppliers and batches.

  • Oxidation Products: If synthesized via oxidation, byproducts such as phenylcyclohexanols and phenylcyclohexanones may be present.

Q2: What is the primary challenge in purifying this compound?

The primary challenge is the separation of the cis and trans isomers, which have very similar physical properties. Additionally, removing structurally similar byproducts like dicyclohexylbenzene can be difficult due to their comparable boiling points.

Q3: What are the recommended purification methods?

The most effective purification methods for this compound are:

  • Recrystallization: Effective for removing small amounts of impurities and can be used to enrich one of the isomers.

  • Fractional Distillation (under vacuum): Suitable for separating components with different boiling points, particularly for removing lower or higher boiling impurities.

  • Column Chromatography: The most effective method for separating the cis and trans isomers.

Q4: How can I determine the purity and isomer ratio of my sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and determining the ratio of cis and trans isomers in your this compound sample.

Troubleshooting Guides

Recrystallization

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not suitable for your compound at the given temperature.

  • Solution:

    • Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture.

    • If the compound still does not dissolve, the chosen solvent is likely inappropriate. Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.

  • Solution:

    • Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization.

    • Try cooling the solution more slowly to encourage crystal nucleation.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of pure this compound.

Problem: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

  • Solution:

    • Evaporate some of the solvent from the filtrate and cool again to recover more crystals.

    • Ensure the solution is cooled sufficiently in an ice bath to minimize the solubility of the compound.

    • When washing the crystals, use a minimal amount of ice-cold solvent.

Fractional Distillation (under vacuum)

Problem: The product is degrading or turning dark during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal decomposition.[1] Cyclohexanols can undergo dehydration at elevated temperatures.

  • Solution:

    • Reduce the pressure of the vacuum system to lower the boiling point of this compound.

    • Ensure the heating mantle is set to the lowest temperature required to maintain a steady distillation rate.

    • Use a shorter distillation path if possible.

Problem: Poor separation of components.

  • Possible Cause: The fractionating column is not efficient enough, or the distillation rate is too fast.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material.

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases in the column.

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

Column Chromatography

Problem: The compounds are not separating on the column.

  • Possible Cause: The chosen mobile phase (eluent) is either too polar or not polar enough.

  • Solution:

    • Perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system.[2][3] The ideal eluent should give a good separation of the spots on the TLC plate.

    • For separating cis and trans isomers, a non-polar solvent system is often a good starting point.

    • If the compounds are moving too slowly, increase the polarity of the eluent. If they are moving too quickly, decrease the polarity.

Problem: The collected fractions are still a mixture of isomers.

  • Possible Cause: The column was overloaded, or the elution was too fast.

  • Solution:

    • Use a larger column or a smaller amount of sample.

    • Slow down the flow rate of the eluent to allow for better separation.

    • Collect smaller fractions to improve the resolution of the separation.

Experimental Protocols

Recrystallization

This protocol is a general guideline. The choice of solvent should be optimized for your specific sample. Petroleum ether is a good starting point for recrystallizing 4-tert-butylcyclohexanol, a similar compound, and is likely effective for this compound.[4]

Materials:

  • Commercial this compound

  • Recrystallization solvent (e.g., Hexane, Heptane, Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the commercial product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the commercial this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (94-98 °C).[5]

Recrystallization Solvent Data (Qualitative)
Solvent Solubility of this compound
WaterLow solubility.
HexaneGood solubility when hot, low when cold.
HeptaneGood solubility when hot, low when cold.
EthanolHigh solubility.
AcetoneHigh solubility.
TolueneHigh solubility.

Note: For highly soluble solvents like ethanol or acetone, a mixed solvent system (e.g., ethanol/water) may be necessary to achieve good crystal recovery.

Fractional Distillation (under vacuum)

Materials:

  • Commercial this compound

  • Distillation flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge the Flask: Add the commercial this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point. The boiling point of this compound is 283.9 °C at 760 mmHg.[5] At reduced pressure, the boiling point will be significantly lower.

  • Monitoring: Monitor the temperature at the head of the column. A stable temperature indicates a pure fraction is being collected.

Boiling Point of this compound at Various Pressures (Estimated)
Pressure (mmHg) Boiling Point (°C)
760283.9[5]
100~210-220
10~150-160
1~90-100

Note: These are estimated values. The actual boiling point will depend on the specific vacuum achieved.

Column Chromatography for Isomer Separation

Materials:

  • Commercial this compound

  • Chromatography column

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: Hexane/Ethyl Acetate mixture

  • Collection tubes

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the commercial this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A good starting point is a non-polar solvent system like 95:5 Hexane:Ethyl Acetate. The polarity can be gradually increased if the compounds are not eluting.

  • Fraction Collection: Collect small fractions of the eluent in separate tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the separated isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Column Chromatography Parameters
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate (gradient from 98:2 to 90:10)
Detection TLC with a suitable stain (e.g., potassium permanganate)

Visualizations

Purification_Workflow Commercial Commercial this compound Recrystallization Recrystallization Commercial->Recrystallization Initial Purification Distillation Vacuum Distillation Recrystallization->Distillation Further Purification ColumnChrom Column Chromatography Distillation->ColumnChrom Isomer Separation PureProduct Purified this compound ColumnChrom->PureProduct Final Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Solvent Inappropriate Solvent? NoCrystals->Solvent Cooling Cooling Too Fast? OilingOut->Cooling TooMuchSolvent Too Much Solvent? LowYield->TooMuchSolvent ChangeSolvent Change Solvent Solvent->ChangeSolvent SlowCooling Cool Slowly / Scratch Flask Cooling->SlowCooling ReduceSolvent Reduce Solvent Volume TooMuchSolvent->ReduceSolvent

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Optimizing Catalyst Performance in Cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic experiments. Here you will find answers to frequently asked questions and detailed guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low cyclohexanol yield?

Low yields in cyclohexanol synthesis can stem from several factors:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. For instance, with certain platinum-based catalysts, the ideal temperature range for cyclohexanol formation is between 325–400 K. Exceeding this range can promote side reactions like dehydration, leading to the formation of cyclohexene and cyclohexane.[1]

  • Incorrect Hydrogen Pressure: The partial pressure of hydrogen is a critical parameter. For some catalyst systems, the reaction order concerning hydrogen is positive, meaning lower pressure will lead to a slower reaction rate.[1]

  • Poor Catalyst Activity: The intrinsic activity of the catalyst is fundamental. A bifunctional Pd/C-Heteropoly acid catalyst, for example, has demonstrated high conversion (100%) and selectivity (93.6%) under optimized conditions.[1] Using a less active catalyst will inherently result in lower yields.

  • Presence of Water: The role of water is highly dependent on the specific catalyst and reaction conditions. In some systems, it can act as a co-catalyst and accelerate over-hydrogenation, while in others it may inhibit the reaction.[1]

Q2: How can I improve the selectivity of my catalyst towards cyclohexanol?

Improving selectivity often involves tuning the reaction conditions and catalyst properties:

  • Solvent Polarity: The choice of solvent can significantly influence the reaction pathway. For a bifunctional Pd/NaY catalyst, using a polar solvent like ethanol can achieve 92.3% selectivity to cyclohexanol, whereas a nonpolar solvent like n-octane can lead to 100% selectivity to cyclohexane.[2][3]

  • Catalyst Formulation: The addition of promoters can enhance selectivity. For example, in the hydrogenation of cyclohexyl acetate, adding an optimal amount of zinc to a Cu/Al2O3 catalyst was found to greatly improve selectivity to cyclohexanol.[4]

  • Control of Reaction Temperature: As mentioned for yield, maintaining the optimal temperature range is critical to prevent side reactions that consume the desired product.[1]

Q3: My catalyst is deactivating quickly. What are the likely causes and how can I address them?

Catalyst deactivation is a common issue and can be attributed to several mechanisms:[5][6][7]

  • Poisoning: Impurities in the feedstock can strongly adsorb to the active sites of the catalyst, rendering them inactive.

    • Mitigation: Ensure high purity of reactants and solvents. Using guard beds upstream of the main reactor can also help remove poisons.[1]

  • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.

    • Mitigation: This can often be addressed by catalyst regeneration through processes like calcination to burn off the coke.

  • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[6]

    • Mitigation: Operate at lower temperatures if possible and choose thermally stable catalyst supports.

Q4: Can a deactivated catalyst be regenerated?

Yes, in many cases, catalyst performance can be restored through regeneration. A common method for regenerating a hydrogenation catalyst used in the conversion of cyclohexylhydroperoxide to cyclohexanol and cyclohexanone involves washing the catalyst with a portion of the product stream (cyclohexanone and cyclohexanol).[8] This is typically done by circulating the regeneration stream through the catalyst bed at an elevated temperature (e.g., 140°C to 190°C) to dissolve and remove fouling agents.[8]

Troubleshooting Guides

Issue 1: Low Conversion Rate

If you are experiencing a low conversion of your starting material (e.g., phenol, cyclohexene, or cyclohexane), follow this troubleshooting workflow:

Caption: Troubleshooting workflow for low conversion rates.

Issue 2: Poor Selectivity to Cyclohexanol

When the desired product, cyclohexanol, is not the major product, consider the following logical steps to diagnose and resolve the issue:

Caption: Decision tree for troubleshooting poor selectivity.

Data Presentation

Table 1: Performance of Various Catalysts in Cyclohexanol Synthesis

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Cyclohexanol (%)Reference
Cu₂Zn₁.₂₅/Al₂O₃Cyclohexyl Acetate---93.997.1[4]
Pd/NaYPhenolEthanol2355078.292.3[2][3]
Pd/NaYPhenoln-Octane23550-0 (100% to Cyclohexane)[2][3]
Ru/Nb₂O₅-nC₁₈PAPhenolWater/Decalin8012~10093[9]
HZSM-5CyclohexeneAqueous120-15.4>99.6[10]

Experimental Protocols

Protocol 1: Catalyst Poisoning Assessment

This protocol outlines the steps to determine if catalyst poisoning is the cause of decreased performance.

Caption: Workflow for diagnosing catalyst poisoning.

Methodology:

  • Feedstock Analysis:

    • Take a sample of the reactants (e.g., phenol, cyclohexene) and the solvent being used.

    • Analyze these samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities that could act as catalyst poisons (e.g., sulfur or nitrogen compounds).

  • Spent Catalyst Characterization:

    • Carefully remove a sample of the deactivated catalyst from the reactor.

    • Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of the catalyst surface. The presence of unexpected elements can indicate poison deposition.[1]

  • Control Experiment:

    • Purify the reactants and solvent using appropriate methods (e.g., distillation, passing through an adsorbent column).

    • Run the synthesis reaction using a fresh batch of catalyst and the newly purified feedstock under identical conditions to the previous failed experiments.[1]

  • Data Analysis:

    • Compare the conversion and selectivity from the control experiment with the data from the experiment where deactivation was observed.

    • A significant restoration of catalyst performance in the control experiment strongly indicates that poisoning from the feedstock was the primary cause of deactivation.

Protocol 2: Dehydration of Cyclohexanol to Cyclohexene (Side Reaction Analysis)

This protocol is for the synthesis of cyclohexene from cyclohexanol, a common side reaction when reaction temperatures are too high. Understanding this side reaction can help in its prevention.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus.

    • In a round-bottom flask, combine the cyclohexanol with a strong acid catalyst, such as 85% phosphoric acid.[11][12]

  • Reaction:

    • Heat the mixture. As the reaction proceeds, cyclohexene and water will be produced and co-distill.[11]

    • Collect the distillate in a cooled receiving flask.

  • Work-up (Purification):

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with water to remove the bulk of impurities, a 10% sodium carbonate solution to neutralize any remaining acid, and a final water wash.[12]

    • Separate the organic layer (cyclohexene) and dry it over an anhydrous salt like calcium chloride.[12]

  • Analysis:

    • Characterize the product using techniques like IR spectroscopy to confirm the presence of the C=C bond of the alkene and the absence of the O-H bond of the alcohol.

    • This procedure helps in identifying the conditions that favor the undesired dehydration reaction.

References

Byproducts of 4-Cyclohexylcyclohexanol synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Cyclohexylcyclohexanol Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound via hydrogenation of 4-phenylphenol or biphenyl?

A1: The synthesis of this compound, typically achieved through the catalytic hydrogenation of 4-phenylphenol or biphenyl, can lead to several byproducts. The most prevalent are:

  • Cyclohexylbenzene (CHB): An intermediate formed from the partial hydrogenation of one of the aromatic rings of biphenyl.[1][2] Its presence usually indicates an incomplete reaction.

  • Bicyclohexyl: The fully saturated hydrocarbon precursor. This results from the complete hydrogenation of the aromatic rings without the introduction of the hydroxyl group, or from a side reaction if starting from a different precursor.[2][3]

  • Unreacted Starting Material: Residual 4-phenylphenol or biphenyl can remain if the reaction does not go to completion.

  • Isomers of this compound: The product itself exists as cis and trans isomers. While not strictly byproducts, their ratio can be critical and may require specific analytical methods to distinguish.[4]

  • 4-Cyclohexylcyclohexanone: This ketone can be formed through the oxidation of the final alcohol product or as an intermediate, especially if the reaction conditions are not strictly controlled.[5]

  • Dehydration Products: Acidic conditions or high temperatures can cause the elimination of water from the alcohol, leading to the formation of cyclohexyl-cyclohexene isomers.[6]

Q2: How can I identify these byproducts in my reaction mixture?

A2: The most effective analytical techniques for identifying and quantifying byproducts in this compound synthesis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is ideal for separating volatile components of the reaction mixture. Each compound will have a characteristic retention time, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that acts as a molecular fingerprint for identification.[4][7]

  • NMR Spectroscopy (¹H and ¹³C) provides detailed structural information about the molecules present. By analyzing the chemical shifts, integration, and coupling patterns, one can identify the main product and distinguish it from byproducts like the starting material, intermediates such as cyclohexylbenzene, or the corresponding ketone.[8][9][10]

Q3: What reaction parameters can I adjust to minimize the formation of byproducts?

A3: Minimizing byproduct formation requires careful control over reaction conditions. Key parameters include:

  • Catalyst Selection: The choice of catalyst (e.g., Raney Nickel, Palladium on Carbon, Rhodium on Carbon) significantly impacts selectivity and conversion rates.[2][8]

  • Temperature and Pressure: Hydrogenation reactions are sensitive to temperature and hydrogen pressure. Higher temperatures can increase the reaction rate but may also promote side reactions like dehydration. Optimal pressure is needed to ensure complete hydrogenation without over-reduction. Reaction temperatures typically range from 50-150°C with pressures from 2-10 MPa.[8]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, leaving starting material and intermediates like cyclohexylbenzene.[1] Conversely, excessively long times under harsh conditions could promote side reactions. Monitoring the reaction progress using techniques like GC or TLC is crucial.

  • Solvent and pH: The choice of solvent can influence catalyst activity and substrate solubility. Maintaining a neutral pH is important to prevent acid-catalyzed dehydration of the alcohol product.

Q4: My analysis shows a significant amount of 4-Cyclohexylcyclohexanone. What could be the cause?

A4: The presence of 4-Cyclohexylcyclohexanone suggests that an oxidation process has occurred. This could be due to several factors:

  • Air (Oxygen) Leak: If the reaction is not performed under an inert atmosphere (apart from the hydrogen), oxygen can leak into the system and oxidize the alcohol product, especially at elevated temperatures and in the presence of certain metal catalysts.

  • Oxidizing Agents: Contamination of reagents or solvents with oxidizing agents can lead to the formation of the ketone.

  • Incomplete Reduction of an Intermediate: If the synthesis route involves the reduction of a ketone precursor, its presence indicates an incomplete reduction step.

Q5: How can I effectively remove these byproducts to obtain high-purity this compound?

A5: Post-synthesis purification is critical for isolating the desired product. Common methods include:

  • Recrystallization: This is a highly effective method for purifying solid products like this compound. Choosing an appropriate solvent system (e.g., a mixture of toluene and ethanol) allows the desired product to crystallize out while impurities remain dissolved in the mother liquor.[8]

  • Column Chromatography: For difficult separations or smaller scales, silica gel chromatography can be used to separate the product from byproducts based on their different polarities.

  • Distillation: Although this compound is a solid, fractional distillation under vacuum can be used to remove more volatile impurities like cyclohexylbenzene or less volatile ones like dicyclohexylbenzene.[11]

Quantitative Data Summary

The following table summarizes key analytical data that can be used to identify this compound and its common byproducts. Note that GC retention times are highly dependent on the specific column and method parameters used.

CompoundMolecular FormulaMolecular Weight ( g/mol )Common Mass Spec Fragments (m/z)Key ¹H NMR Signals (ppm, CDCl₃)
This compound C₁₂H₂₂O182.31182, 164, 99, 83, 81, 57~3.4-4.1 (CH-OH), 0.8-2.2 (aliphatic CH, CH₂)
CyclohexylbenzeneC₁₂H₁₆160.26160, 104, 91, 83, 77, 55~7.1-7.3 (aromatic), ~2.4 (benzylic CH), 1.2-1.9 (aliphatic CH₂)
BicyclohexylC₁₂H₂₂166.31166, 83, 82, 67, 55~0.8-1.8 (aliphatic CH, CH₂)
4-PhenylphenolC₁₂H₁₀O170.21170, 141, 115, 77~6.8-7.6 (aromatic), ~4.8 (phenolic OH)
4-CyclohexylcyclohexanoneC₁₂H₂₀O180.29180, 124, 98, 81, 55~2.0-2.5 (CH₂ adjacent to C=O), 0.9-1.9 (other aliphatic)

Experimental Protocols

Protocol 1: Byproduct Identification by GC-MS

This protocol provides a general starting point for analyzing a crude reaction mixture of this compound.[7]

  • Sample Preparation:

    • Take a small aliquot (~1-2 mg) of the crude reaction mixture.

    • Dissolve the aliquot in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.

    • If the sample contains solid particles (e.g., catalyst), filter it through a 0.45 µm syringe filter into a clean GC vial.[7]

  • Instrument Parameters (Example):

    • GC System: Agilent GC or similar.

    • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.

    • Confirm identifications by comparing retention times and mass spectra with authentic standards if available.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for confirming the structure of the purified product and identifying major impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the dried sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Parameters (Example):

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Temperature: 25°C (298 K).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of different protons.

    • Analyze the chemical shifts and coupling patterns to confirm the structure of this compound and identify any impurities by comparing the spectrum to reference spectra or known chemical shifts.[10] For example, the presence of aromatic signals between 7.1-7.3 ppm would indicate residual cyclohexylbenzene.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Byproduct Formation in this compound Synthesis start Start: Crude Product Analysis (GC-MS, NMR) check_purity Is Product Purity >95%? start->check_purity end_success End: Proceed to Final Purification (Recrystallization) check_purity->end_success Yes identify_byproducts Identify Major Byproducts check_purity->identify_byproducts No byproduct_chb Impurity: Cyclohexylbenzene / Starting Material identify_byproducts->byproduct_chb Incomplete Hydrogenation byproduct_ketone Impurity: 4-Cyclohexylcyclohexanone identify_byproducts->byproduct_ketone Oxidation byproduct_dehydration Impurity: Dehydration Products (Alkenes) identify_byproducts->byproduct_dehydration Dehydration byproduct_other Other/Unknown Impurities identify_byproducts->byproduct_other Other solution_chb Action: Increase reaction time, hydrogen pressure, or catalyst loading. Verify catalyst activity. byproduct_chb->solution_chb solution_ketone Action: Check for air leaks in the reactor. Use deoxygenated solvents. Ensure complete reduction. byproduct_ketone->solution_ketone solution_dehydration Action: Lower reaction temperature. Ensure reaction medium is neutral (no acid). byproduct_dehydration->solution_dehydration solution_other Action: Re-evaluate synthesis route. Check purity of starting materials. byproduct_other->solution_other rerun Rerun Synthesis with Optimized Conditions solution_chb->rerun solution_ketone->rerun solution_dehydration->rerun solution_other->rerun rerun->start

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

References

Enhancing the stereoselectivity of 4-Cyclohexylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Cyclohexylcyclohexanol, with a focus on enhancing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of this compound and why is their selective synthesis important?

A1: this compound has two stereocenters, but due to the molecule's symmetry, it primarily exists as two diastereomers: cis-4-Cyclohexylcyclohexanol and trans-4-Cyclohexylcyclohexanol. These isomers have different three-dimensional arrangements which can lead to distinct physical properties and biological activities. For applications in materials science (e.g., liquid crystals) and drug development, obtaining a single, pure diastereomer is often critical for consistent performance and specific therapeutic effects.

Q2: What is the most common synthetic route to this compound?

A2: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 4-phenylphenol. This process typically involves reacting 4-phenylphenol with hydrogen gas in the presence of a heterogeneous catalyst. While this route is effective, controlling the stereochemical outcome to favor either the cis or trans isomer requires careful selection of catalysts and optimization of reaction conditions.[1][2]

Q3: How can I analyze the diastereomeric ratio (cis vs. trans) of my product mixture?

A3: Several analytical techniques can be used to determine the ratio of cis and trans isomers. The most common methods include:

  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique can separate and identify the isomers, often showing distinct retention times for the cis and trans forms.[3]

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase column can effectively separate the diastereomers for quantification.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between diastereomers, as they will have different chemical shifts and coupling constants.[4]

Troubleshooting Guide

Q4: My reaction shows poor stereoselectivity, resulting in a mixture of cis and trans isomers. How can I enhance the formation of the desired isomer?

A4: Achieving high stereoselectivity is a common challenge that hinges on the choice of catalyst and reaction conditions. The hydrogenation of the aromatic ring in 4-phenylphenol can be directed to favor one isomer over the other.

To favor the trans isomer:

  • Catalyst Selection: Palladium-based catalysts, particularly palladium on alumina (Pd/Al₂O₃), have shown high selectivity for the trans product.[1] Raney nickel (R-Ni) also tends to favor the formation of the trans-isomer.[2]

  • Reaction Conditions: Lower hydrogen pressures and specific solvents like n-heptane can improve trans-selectivity.[1]

To favor the cis isomer:

  • Catalyst Selection: Rhodium-based catalysts are known to preferentially yield the cis-isomer during arene hydrogenation.[1]

The following diagram illustrates the catalyst-driven stereoselective pathways.

G cluster_start Starting Material cluster_catalysts Catalytic Hydrogenation cluster_products Products start 4-Phenylphenol catalyst_pd Pd/Al₂O₃ or Raney Nickel start->catalyst_pd catalyst_rh Rhodium-based Catalyst start->catalyst_rh product_trans trans-4-Cyclohexylcyclohexanol (Major Product) catalyst_pd->product_trans Favors trans product_cis cis-4-Cyclohexylcyclohexanol (Major Product) catalyst_rh->product_cis Favors cis

Caption: Catalyst selection directs the stereochemical outcome.

The table below summarizes the impact of different catalysts on the stereoselectivity of the reaction.

CatalystPredominant IsomerSolventTemperature (°C)Pressure (bar)Diastereomeric Ratio (trans:cis)Reference
5 wt% Pd/Al₂O₃transn-Heptane805>95:5[1]
Raney Nickel (R-Ni)transNot SpecifiedMild ConditionsNot SpecifiedPredominantly trans[2]
Rhodium-basedcisNot SpecifiedNot SpecifiedNot SpecifiedPredominantly cis[1]

Q5: I am experiencing a low overall yield. What are the potential causes and how can I address them?

A5: Low yields can result from several factors. A systematic approach to troubleshooting is recommended.[6][7]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction using Thin-Layer Chromatography (TLC) or GC-MS to ensure the starting material is fully consumed before workup.[8] Consider increasing the reaction time or temperature, but be aware this might affect stereoselectivity.

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Solution: Use fresh, high-quality catalyst. Ensure the reagents and solvents are pure and free from poisons (e.g., sulfur compounds) that can deactivate the catalyst.[1]

  • Side Reactions: The formation of byproducts can consume the starting material.

    • Solution: Adjusting reaction conditions, such as lowering the temperature, can sometimes minimize side reactions.[6] Analyzing the crude product mixture can help identify byproducts and understand the side reactions occurring.

  • Product Loss During Workup: The desired product might be lost during extraction or purification steps.

    • Solution: Check the aqueous layer after extraction to ensure your product is not water-soluble.[9] Optimize your purification method (e.g., column chromatography solvent system) to ensure good separation and recovery.[6]

The following workflow can guide your troubleshooting process for low stereoselectivity.

G start Start: Poor Stereoselectivity (e.g., 50:50 trans:cis) q_catalyst Is the catalyst optimal for the desired isomer? start->q_catalyst a_catalyst_yes Yes q_catalyst->a_catalyst_yes a_catalyst_no No q_catalyst->a_catalyst_no q_conditions Are reaction conditions (T, P, solvent) optimized? a_catalyst_yes->q_conditions action_catalyst Action: Change Catalyst - Pd/Al₂O₃ for trans - Rh-based for cis a_catalyst_no->action_catalyst action_catalyst->q_conditions a_conditions_yes Yes q_conditions->a_conditions_yes a_conditions_no No q_conditions->a_conditions_no end_node Re-analyze Product: Improved Stereoselectivity a_conditions_yes->end_node action_conditions Action: Optimize Conditions - Lower temperature - Adjust H₂ pressure - Screen solvents a_conditions_no->action_conditions action_conditions->end_node

Caption: Troubleshooting workflow for improving stereoselectivity.

Q6: I'm struggling to separate the cis and trans isomers from my product mixture. What separation techniques are effective?

A6: Separating diastereomers can be challenging but is achievable through several methods.

  • Elution/Column Chromatography: This is a very common and effective method. The different polarities of the cis and trans isomers allow for their separation on a stationary phase like silica gel.[10] Careful selection of the eluent (solvent system) is critical for achieving good resolution.[6]

  • Fractional Crystallization: If the product is a solid, fractional crystallization can be used. This technique exploits the potential differences in solubility between the cis and trans isomers in a particular solvent.[11] One isomer may crystallize out of the solution more readily than the other.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC with a suitable column (e.g., a chiral stationary phase) can be employed.[5]

Experimental Protocols

Protocol 1: General Procedure for Trans-Selective Hydrogenation of 4-Phenylphenol

This protocol is based on methodologies that favor the formation of trans-4-Cyclohexylcyclohexanol.[1]

  • Reactor Setup: To a high-pressure autoclave reactor, add 4-phenylphenol (1 equivalent) and the chosen catalyst (e.g., 5 wt% Pd/Al₂O₃, 1-5 mol%).

  • Solvent Addition: Add a suitable solvent, such as n-heptane, to the reactor.

  • Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar). Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by TLC or GC until all the starting material has been consumed.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or recrystallization to separate the diastereomers and remove any impurities.

The following diagram outlines the general experimental workflow.

G A 1. Charge Reactor (4-Phenylphenol, Catalyst, Solvent) B 2. Seal and Purge (N₂, then H₂) A->B C 3. Pressurize & Heat (Set H₂ pressure and Temperature) B->C D 4. Monitor Reaction (TLC / GC) C->D E 5. Cooldown & Vent D->E F 6. Filter Catalyst E->F G 7. Concentrate Filtrate F->G H 8. Purify Product (Chromatography / Recrystallization) G->H I 9. Analyze Stereoselectivity (GC-MS / NMR / HPLC) H->I

Caption: General workflow for catalytic hydrogenation.

References

Validation & Comparative

A Comparative Analysis of 4-Cyclohexylcyclohexanol and Other Cyclic Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Physicochemical Properties, Biological Activities, and Experimental Evaluation of Key Cyclic Alcohols

In the landscape of pharmaceutical research and drug development, the selection of appropriate molecular scaffolds and functional groups is a critical determinant of a compound's ultimate success. Cyclic alcohols, a class of organic compounds characterized by a hydroxyl group attached to a cycloalkane ring, are frequently employed as versatile intermediates and structural motifs in medicinal chemistry. This guide provides a comprehensive comparative analysis of 4-Cyclohexylcyclohexanol against other notable cyclic alcohols, including cyclohexanol, terpineol, borneol, and menthol. By presenting available physicochemical data, outlining relevant experimental protocols for evaluating biological activity, and visualizing potential signaling pathways and experimental workflows, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in their work.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of a compound is paramount in predicting its behavior in biological systems and in various formulation processes. The following table summarizes key properties of this compound and other selected cyclic alcohols. It is important to note that while data for some compounds is readily available, direct, side-by-side comparative studies under identical conditions are scarce in the published literature.

PropertyThis compoundCyclohexanolα-Terpineol(-)-Borneol(-)-Menthol
Molecular Formula C₁₂H₂₂OC₆H₁₂OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₂₀O
Molar Mass ( g/mol ) 182.31100.16154.25154.25156.27
Appearance Colorless solid[1]Colorless, viscous liquid[2]Colorless, viscous liquid with a lilac-like odorWhite solid with a camphor-like odor[3]Colorless, crystalline solid with a minty odor
Melting Point (°C) 94-98[1]25.93[2]31-3520736-38
Boiling Point (°C) 283.9 at 760 mmHg[1]161.84[2]219213212
Solubility Soluble in many organic solventsSoluble in ethanol, ether, acetone, chloroform[2]Soluble in ethanolSoluble in alcohol, benzene, toluene, acetone[4]Soluble in alcohol, ether, chloroform
LogP (octanol/water) 3.11780[1]1.25~2.63.01 (L-Borneol)[4]3.3

Note: LogP values are predictive or experimental and can vary depending on the determination method.

Comparative Biological Activities and Performance

While direct comparative studies are limited, the individual biological activities of these cyclic alcohols have been investigated to varying extents. This section provides an overview of their known effects, which are crucial for applications in drug development.

This compound: This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its larger, more lipophilic structure compared to cyclohexanol may influence its interaction with biological targets and its pharmacokinetic profile.

Cyclohexanol: As a basic cyclic alcohol, cyclohexanol serves as a foundational structure for many derivatives with diverse biological activities. It is a precursor in the industrial production of nylon.[2]

Terpineol: This monoterpene alcohol is known for its pleasant aroma and is a common ingredient in perfumes and cosmetics.[5] It has also been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.[5]

Borneol: A bicyclic monoterpenoid, borneol is used in traditional medicine and perfumery.[3] It is known to have anti-inflammatory and analgesic effects and has been studied for its ability to enhance the permeability of the blood-brain barrier.

Menthol: Widely known for its cooling sensation, menthol is a key ingredient in many topical analgesics and oral hygiene products.[6] It acts as a counter-irritant and has local anesthetic properties.[6]

Experimental Protocols for Performance Evaluation

To facilitate further research and comparative analysis, this section details standardized experimental protocols for assessing key biological activities relevant to drug development.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the cyclic alcohols (e.g., this compound, Cyclohexanol, etc.) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is considered the MIC.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the cyclic alcohols in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[7][8]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Detailed Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the cyclic alcohols for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells and LPS but no test compound, and a negative control with cells only.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cells (96-well plate) Treatment Treat Cells with Compounds CellSeeding->Treatment CompoundPrep Prepare Cyclic Alcohol Dilutions CompoundPrep->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_sol Solubilize Formazan MTT_add->Formazan_sol Absorbance Measure Absorbance Formazan_sol->Absorbance IC50_calc Calculate IC50 Absorbance->IC50_calc Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes CyclicAlcohol Cyclic Alcohols (e.g., this compound) CyclicAlcohol->NFkB Inhibits? CyclicAlcohol->iNOS Inhibits?

References

Reactivity Showdown: A Comparative Analysis of cis- and trans-4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of alicyclic compounds, the orientation of functional groups profoundly influences molecular reactivity. This guide provides a comparative analysis of the reactivity of cis- and trans-4-Cyclohexylcyclohexanol, two stereoisomers distinguished by the spatial arrangement of their hydroxyl groups. While direct comparative kinetic studies on these specific isomers are not extensively documented, a wealth of data from analogous substituted cyclohexanols, particularly the well-studied cis- and trans-4-tert-butylcyclohexanol, allows for a robust predictive comparison. This guide will delve into the anticipated differences in their behavior in key reactions such as oxidation, esterification, and dehydration, supported by established stereochemical principles and representative experimental protocols.

Stereochemical Influence on Reactivity

The reactivity of cyclohexanol derivatives is intrinsically linked to the conformational preference of the substituent, in this case, the hydroxyl group. The bulky cyclohexyl group, analogous to the tert-butyl group, will predominantly occupy the equatorial position to minimize steric strain. Consequently, in the most stable chair conformation:

  • trans-4-Cyclohexylcyclohexanol , the hydroxyl group is also in the equatorial position.

  • cis-4-Cyclohexylcyclohexanol , the hydroxyl group is forced into the axial position.

This fundamental difference in the orientation of the hydroxyl group is the primary determinant of the observed and predicted differences in reactivity. An axial hydroxyl group is generally more sterically hindered and in a higher energy state compared to its equatorial counterpart, making it more prone to reactions that relieve this strain.[1][2][3]

Comparative Reactivity Data (Predicted)

The following table summarizes the predicted relative reactivity of the cis and trans isomers in common alcohol reactions, based on data from analogous compounds.

Reaction TypePredicted More Reactive IsomerPredicted Rate Ratio (cis/trans)Rationale
Oxidation (e.g., with Chromic Acid)cis-4-Cyclohexylcyclohexanol> 1The axial hydroxyl group in the cis-isomer experiences greater steric strain, leading to a faster rate of oxidation to relieve this strain. The transition state for the removal of the axial hydrogen is also more favorable.[1][4]
Esterification (e.g., with Acetic Anhydride)trans-4-Cyclohexylcyclohexanol< 1The equatorial hydroxyl group in the trans-isomer is less sterically hindered and therefore more accessible to the acylating agent, leading to a faster rate of esterification.[2]
Dehydration (E1, Acid-Catalyzed)Similar Reactivity≈ 1In an E1 dehydration, both isomers proceed through the same planar carbocation intermediate. Therefore, the stereochemistry of the starting alcohol is not expected to significantly influence the overall rate of product formation. However, the product distribution might differ if E2 elimination pathways are also possible.

Experimental Protocols

The following are representative experimental protocols for key reactions involving cyclohexanol derivatives. These can be adapted for comparative studies of cis- and trans-4-Cyclohexylcyclohexanol.

Oxidation of a Secondary Alcohol with Sodium Hypochlorite

This procedure is adapted from a standard laboratory experiment for the oxidation of a secondary alcohol to a ketone.[5]

Materials:

  • cis- or trans-4-Cyclohexylcyclohexanol

  • Acetic Acid

  • Sodium hypochlorite solution (commercial bleach, ~6%)

  • Sodium bisulfite

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve 4-Cyclohexylcyclohexanol in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add sodium hypochlorite solution dropwise to the stirred solution while maintaining the temperature below 35 °C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Test for excess oxidant using starch-iodide paper. If the test is positive, add a small amount of sodium bisulfite to quench the excess hypochlorite.

  • Neutralize the acetic acid by slowly adding sodium hydroxide solution until the mixture is basic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 4-cyclohexylcyclohexanone.

  • The progress and yield of the reaction for both isomers can be monitored and quantified using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Acid-Catalyzed Dehydration of a Cyclohexanol

This protocol is a general method for the dehydration of cyclic alcohols to form alkenes.[6][7]

Materials:

  • cis- or trans-4-Cyclohexylcyclohexanol

  • 85% Phosphoric acid or concentrated Sulfuric acid

  • Saturated sodium chloride solution

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Place the cis- or trans-4-Cyclohexylcyclohexanol and 85% phosphoric acid (or a catalytic amount of sulfuric acid) in a round-bottom flask.

  • Set up a simple distillation apparatus.

  • Heat the mixture to distill the alkene product as it is formed. The boiling point of the expected cyclohexylcyclohexene will be lower than the starting alcohol.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate in a separatory funnel with saturated sodium chloride solution, followed by 10% sodium carbonate solution, and finally with water.

  • Dry the organic layer with anhydrous calcium chloride.

  • The product can be further purified by a final distillation.

  • The yield and product distribution can be analyzed by GC-MS to determine if any rearranged products are formed.

Logical Framework for Reactivity

The differing reactivity of the cis and trans isomers can be understood through the lens of their conformational energetics and the steric environment of the hydroxyl group.

G Factors Influencing Reactivity of this compound Isomers cis cis-4-Cyclohexylcyclohexanol (Axial -OH) axial_props Higher Energy Conformation Sterically Hindered -OH cis->axial_props adopts dehydration Similar Dehydration (E1) cis->dehydration trans trans-4-Cyclohexylcyclohexanol (Equatorial -OH) equatorial_props Lower Energy Conformation Sterically Accessible -OH trans->equatorial_props adopts trans->dehydration oxidation Faster Oxidation axial_props->oxidation leads to esterification Slower Esterification axial_props->esterification leads to ester_fast Faster Esterification equatorial_props->ester_fast leads to oxidation_slow Slower Oxidation equatorial_props->oxidation_slow leads to

Caption: Relationship between isomer conformation and predicted chemical reactivity.

References

A Comparative Guide to 4-Cyclohexylcyclohexanol and 2-Cyclohexylcyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Positional Isomers: Physicochemical and Potential Pharmacological Properties

In the landscape of chemical research and drug development, a nuanced understanding of isomeric structures is paramount. The subtle shift in the position of a functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of two such positional isomers: 4-Cyclohexylcyclohexanol and 2-Cyclohexylcyclohexanol. Both share the same molecular formula (C₁₂H₂₂O) and a fundamental structure of two fused cyclohexane rings with a hydroxyl group, yet the location of this hydroxyl group imparts distinct characteristics.

This document serves as a vital resource for researchers, scientists, and professionals in drug development by presenting a side-by-side comparison of their known properties, supported by experimental protocols and logical workflows.

Physicochemical Properties: A Comparative Overview

The positioning of the hydroxyl group on the cyclohexyl ring—at the 4-position versus the 2-position—influences intermolecular interactions and, consequently, the macroscopic properties of these compounds. The available data for the mixture of cis and trans isomers of both compounds are summarized below. It is important to note that specific experimental data for the individual cis and trans stereoisomers of both this compound and 2-Cyclohexylcyclohexanol are not extensively available in public literature. The data presented for the mixed isomers provides a general comparison.

PropertyThis compound (cis- and trans- mixture)2-Cyclohexylcyclohexanol (cis- and trans- mixture)
Molecular Formula C₁₂H₂₂OC₁₂H₂₂O
Molar Mass 182.31 g/mol 182.31 g/mol
CAS Number 2433-14-9[1]6531-86-8[2]
Appearance Colorless liquid or solid wax-like substance[1]Clear, colorless liquid[2]
Melting Point 94-98 °C[1]Not available
Boiling Point 105-110 °C (at 0.5 Torr)[1]Not available
Density 0.993 ± 0.06 g/cm³ (Predicted)[1]0.98 g/cm³[2]
Refractive Index 1.51[1]1.50[2]
Predicted LogP 3.11780Not available
Solubility Soluble in many organic solvents[1]Not available

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details the methodologies for determining key physicochemical properties.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3]

    • Digital Apparatus: The capillary tube is placed in the heating block of the apparatus. The heating rate is set to increase slowly near the expected melting point. The temperatures at the onset and completion of melting are recorded.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

Procedure:

  • A small amount of the liquid sample is placed in the test tube.

  • A capillary tube, sealed at one end, is placed inverted into the liquid.

  • The test tube is attached to a thermometer and heated gently in the heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is stopped, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5][6]

Determination of Density (for liquids)

Principle: Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • The empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.

  • The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.

  • The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) × density of reference liquid.

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity. The shake-flask method is a standard technique for its determination.[7][8][9]

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC

  • pH meter

Procedure:

  • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: A known concentration of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A measured volume of the sample solution and the other phase are combined in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Synthesis and Isomer Separation Workflow

The synthesis of both 4- and 2-cyclohexylcyclohexanol typically involves the catalytic hydrogenation of the corresponding cyclohexylcyclohexanone precursor. This process often yields a mixture of cis and trans stereoisomers. The separation of these isomers is crucial for studying their individual properties. The following diagram illustrates a general workflow for this process.

G cluster_synthesis Synthesis cluster_separation Isomer Separation cluster_analysis Characterization start Cyclohexylcyclohexanone (4- or 2-isomer) reaction Catalytic Hydrogenation (e.g., H₂, Pd/C) start->reaction mixture Mixture of cis- and trans- Cyclohexylcyclohexanol reaction->mixture gc Gas Chromatography (GC) mixture->gc cis cis-Isomer gc->cis Shorter retention time trans trans-Isomer gc->trans Longer retention time nmr NMR Spectroscopy cis->nmr ms Mass Spectrometry cis->ms ir IR Spectroscopy cis->ir trans->nmr trans->ms trans->ir

Caption: General workflow for the synthesis and separation of cyclohexylcyclohexanol isomers.

Pharmacological and Biological Activities: An Area for Future Research

Some studies on other bicyclic monoterpene alcohols have shown potential fungicidal, membrane-protective, and antioxidant activities.[10] Additionally, certain cyclohexanol derivatives have been investigated for their role as intermediates in the synthesis of pharmacologically active compounds, including those with analgesic effects. However, it is crucial to emphasize that these findings on related structures do not directly translate to the specific activities of 4- and 2-cyclohexylcyclohexanol.

The absence of dedicated pharmacological studies on these two isomers presents a clear opportunity for future research. Investigating their potential interactions with biological targets, their metabolic pathways, and their toxicological profiles would be a valuable contribution to the fields of medicinal chemistry and drug discovery.

Conclusion

This comparative guide highlights the fundamental physicochemical differences and the significant knowledge gaps that exist for this compound and 2-Cyclohexylcyclohexanol. While their core structures are similar, the positional isomerism is expected to influence their properties, a hypothesis that requires further empirical validation. The provided experimental protocols offer a standardized approach for researchers to generate the much-needed quantitative data for a more complete comparison. The lack of pharmacological data underscores a promising avenue for future investigations that could uncover novel biological activities and potential therapeutic applications for these compounds.

References

Comparative Analysis of 4-Cyclohexylcyclohexanol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-cyclohexylcyclohexanol scaffold presents a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the characterization and biological activities of various derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

The unique structural features of this compound, combining a flexible cyclohexyl ring with a polar hydroxyl group, offer opportunities for modification to modulate physicochemical properties and biological activities. Derivatives of this core structure have demonstrated a range of promising biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This guide aims to provide a clear and objective comparison of these derivatives to aid in the selection and design of new chemical entities.

Data Presentation: A Comparative Overview

To facilitate a direct comparison of the performance of different this compound derivatives, the following table summarizes key quantitative data from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Derivative/AnalogTarget/ActivityQuantitative Data (e.g., MIC, IC50)Reference
4-Cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazoleCandida albicans (ATCC 90028)MIC: 0.03 µg/mL[1]
4-Cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazoleCandida glabrata (ATCC 90030)MIC: 0.06 µg/mL[1]
4-Cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazoleStaphylococcus aureus (ATCC 29213)MIC: 1 µg/mL[1]
4-Cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazoleEscherichia coli (ATCC 25922)MIC: >16 µg/mL[1]
4-Cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazolePseudomonas aeruginosa (ATCC 27853)MIC: >16 µg/mL[1]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one (a 4-tert-butylcyclohexanone derivative)Bacillus subtilisMIC: 250 µg/mL[2][3]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one (a 4-tert-butylcyclohexanone derivative)Staphylococcus aureusMIC: 250 µg/mL[2][3]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one (a 4-tert-butylcyclohexanone derivative)Escherichia coliMIC: 500 µg/mL[2][3]
Ethyl (4-tert-butylcyclohexylidene)acetate (a 4-tert-butylcyclohexanone derivative)Bacillus subtilisMIC: 500 µg/mL[2][3]
Ethyl (4-tert-butylcyclohexylidene)acetate (a 4-tert-butylcyclohexanone derivative)Staphylococcus aureusMIC: 500 µg/mL[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. The following sections provide protocols for the synthesis and characterization of this compound derivatives, based on established methods.

General Synthesis of this compound Derivatives

A common route for the synthesis of this compound involves the reduction of 4-cyclohexylcyclohexanone. Further derivatization can be achieved through esterification or etherification of the hydroxyl group.

Workflow for the Synthesis of this compound:

G cluster_0 Synthesis of this compound Start 4-Cyclohexylcyclohexanone Step1 Reduction (e.g., NaBH4 in Methanol) Start->Step1 Reactant Product This compound Step1->Product Yields

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in the characterization of novel derivatives. Standard spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI). Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the derivative.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film of a liquid sample on a salt plate.

  • Analysis: Acquire the IR spectrum to identify characteristic functional group vibrations. For this compound derivatives, key peaks include a broad O-H stretch (around 3300 cm⁻¹) and C-H stretches of the cyclohexane rings (around 2850-2950 cm⁻¹).

Signaling Pathways and Biological Activity

Derivatives of this compound have shown potential in modulating key signaling pathways involved in inflammation and microbial infections. For instance, the anti-inflammatory activity of related compounds often involves the inhibition of pro-inflammatory cytokines and enzymes.

Hypothesized Anti-Inflammatory Signaling Pathway:

The diagram below illustrates a potential mechanism by which this compound derivatives may exert their anti-inflammatory effects, based on the known pathways targeted by other anti-inflammatory agents.

G cluster_0 Cellular Response to Inflammatory Stimulus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Derivative This compound Derivative Derivative->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

This guide provides a foundational overview for the comparative analysis of this compound derivatives. The presented data and protocols are intended to serve as a starting point for further investigation into the therapeutic potential of this promising class of compounds. It is anticipated that continued research will uncover novel derivatives with enhanced efficacy and selectivity for a variety of biological targets.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of Cyclohexanol and Cycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. This guide provides an objective, data-driven comparison of the spectroscopic signatures of two common cyclic alcohols: cyclohexanol and cycloheptanol. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can illuminate the subtle yet significant differences imparted by a single-carbon variance in their ring structures.

This comparison leverages key spectroscopic techniques to provide a detailed analysis of each molecule. The following sections present quantitative data in clear, tabular formats, offer detailed experimental protocols for data acquisition, and visualize the logical workflow of this comparative analysis.

At a Glance: Spectroscopic Data Summary

The key to differentiating cyclohexanol and cycloheptanol lies in the subtle shifts and fragmentation patterns observed across different spectroscopic methods. While both compounds exhibit the characteristic features of secondary alcohols, the influence of their distinct ring sizes—a six-membered versus a seven-membered ring—manifests in their spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For both cyclohexanol and cycloheptanol, the most prominent features are the O-H and C-O stretching vibrations.

Functional Group Cyclohexanol (cm⁻¹) Cycloheptanol (cm⁻¹) *Vibrational Mode
O-H~3350 (Strong, Broad)[1]~3340 (Strong, Broad)[2]Stretching (Hydrogen-bonded)
C-H~2925, ~2850 (Strong)~2920, ~2850 (Strong)Stretching
C-O~1050 (Strong)[1]~1030 (Strong)Stretching

Note: The exact wavenumber can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.

¹H NMR Spectroscopy

Proton Environment Cyclohexanol (δ ppm) Cycloheptanol (δ ppm)
H -C-OH~3.58[3]~3.84[4]
Ring CH1.04 - 2.04[3]1.40 - 1.80[4]
OH Variable (Broad Singlet)~2.5 (Variable, Broad Singlet)[4]

¹³C NMR Spectroscopy

Carbon Environment Cyclohexanol (δ ppm) Cycloheptanol (δ ppm)
C -OH~71.1~72.0[4]
Ring C H₂ (adjacent to C-OH)~37.3~38.0[4]
Other Ring C H₂~25.9, ~22.2~29.0, ~23.0[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

m/z Cyclohexanol (Relative Intensity %) Cycloheptanol (Relative Intensity %) Putative Fragment Identity
M⁺100 (2)114 (1)Molecular Ion
M-1882 (37)96 (15)[M-H₂O]⁺ (Loss of water)
--81 (36)[C₆H₉]⁺
57100100Base Peak, [C₄H₉]⁺ or [C₃H₅O]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters may require optimization.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small drop of the neat liquid alcohol (cyclohexanol or cycloheptanol) is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the alcohol is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The spectra are Fourier transformed, phased, and calibrated using the residual solvent peak as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for these compounds.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate a mass spectrum.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the systematic process of comparing cyclohexanol and cycloheptanol using spectroscopic methods.

Spectroscopic_Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Cyclohexanol Cyclohexanol IR IR Spectroscopy Cyclohexanol->IR NMR NMR Spectroscopy Cyclohexanol->NMR MS Mass Spectrometry Cyclohexanol->MS Cycloheptanol Cycloheptanol Cycloheptanol->IR Cycloheptanol->NMR Cycloheptanol->MS IR_Data Vibrational Frequencies (O-H, C-O stretches) IR->IR_Data NMR_Data Chemical Shifts (¹H, ¹³C) Multiplicity NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Patterns MS->MS_Data Comparison Structural Differentiation (Ring Size Effects) IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of cyclohexanol and cycloheptanol.

References

Confirming the Structure of 4-Cyclohexylcyclohexanol using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Cyclohexylcyclohexanol and its structural analogues, cyclohexanol and bicyclohexyl. By understanding the characteristic chemical shifts of these components, researchers can effectively confirm the structure of this compound. This document outlines the predicted 13C NMR chemical shifts for this compound and provides a detailed experimental protocol for acquiring such data.

Comparison of 13C NMR Chemical Shifts

The structure of this compound can be elucidated by comparing its 13C NMR spectrum with those of its constituent cyclohexane rings. The following table summarizes the experimental 13C NMR chemical shifts for cyclohexanol and bicyclohexyl, and provides predicted values for this compound. These predictions are based on the principle of additivity of substituent effects on carbon chemical shifts.

Carbon AtomCyclohexanol (ppm)Bicyclohexyl (ppm)This compound (Predicted ppm)
Cyclohexanol Ring
C1 (CH-OH)~70-75-~70-75
C2, C6~35-40-~35-40
C3, C5~24-28-~24-28 (deshielded by cyclohexyl group)
C4 (CH-Cyclohexyl)~24-28-~40-45
Cyclohexane Ring
C1' (CH)-~45~45
C2', C6'-~27~27
C3', C5'-~26~26
C4' (CH2)-~26~26

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The predictions for this compound are based on the expected electronic environment of each carbon atom, drawing comparisons from the experimental data of cyclohexanol and bicyclohexyl.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for obtaining a 13C NMR spectrum of an organic compound like this compound is as follows:

  • Sample Preparation:

    • Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and match the probe to the 13C frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is often required compared to 1H NMR.

    • Set a suitable relaxation delay to ensure proper signal integration, if quantitative analysis is needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks if quantitative information is desired.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using 13C NMR spectroscopy.

structure_confirmation cluster_data Input Data cluster_analysis Analysis cluster_conclusion Conclusion Target This compound AcquireNMR Acquire 13C NMR Spectra Target->AcquireNMR Ref1 Cyclohexanol Ref1->AcquireNMR Ref2 Bicyclohexyl Ref2->AcquireNMR CompareSpectra Compare Chemical Shifts AcquireNMR->CompareSpectra Experimental & Reference Spectra ConfirmStructure Confirm Structure of This compound CompareSpectra->ConfirmStructure Match Predicted & Experimental Data

Workflow for 13C NMR based structure confirmation.

By following this workflow and comparing the acquired 13C NMR spectrum of the synthesized compound with the predicted chemical shifts and the spectra of the reference compounds, researchers can confidently confirm the successful synthesis and structure of this compound. The presence of signals corresponding to both the cyclohexanol and cyclohexane moieties, with the expected shifts for the linking carbons, provides strong evidence for the target structure.

A Comparative Guide to Catalysts for Cyclohexanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of cyclohexanol to cyclohexanone is a critical transformation in industrial chemistry, primarily serving as a key step in the production of nylon-6 and nylon-6,6. The efficiency of this process hinges on the catalyst employed, with ongoing research focused on developing highly active, selective, and stable catalytic systems. This guide provides a comparative analysis of various catalysts for the liquid-phase oxidation of cyclohexanol, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance Comparison of Cyclohexanol Oxidation Catalysts

The efficacy of a catalyst in cyclohexanol oxidation is primarily evaluated based on conversion percentage and selectivity towards cyclohexanone. The following table summarizes the performance of several notable catalytic systems under various reaction conditions.

CatalystSupportOxidantTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Noble Metal Catalysts
Au/ZnCr₂O₄ZnCr₂O₄O₂300-9391 (Yield)[1]
Pt/ZrO₂ZrO₂O₂60-800.25-63199.8[2]
Au/Al₂O₃Al₂O₃O₂15038.491.7[3][4]
Transition Metal Catalysts
Co₃O₄ nanocrystals-O₂12067.689.1[5]
Mn-containing ZSM-5ZSM-5H₂O₂--19.5-30.794.1-97.4[6]
Cu(II) complex (5a)-TBHP50421-[7]
Cr-CS/SBA-15SBA-15H₂O₂40-21.6-[8]
Polyoxometalates
α- and β-K₆P₂W₁₈O₆₂-H₂O₂902094-99Varies[9][10]
α-K₆P₂Mo₆W₁₂O₆₂-H₂O₂902094-99Varies[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative protocols for catalyst synthesis and the cyclohexanol oxidation reaction.

Catalyst Synthesis Protocols

1. Synthesis of Supported Gold Nanoparticles (Impregnation Method) [2][11]

  • Support Pre-treatment: The support material (e.g., Al₂O₃, TiO₂) is washed with deionized water and dried at 120°C overnight.

  • Impregnation: An aqueous solution of a gold precursor, such as chloroauric acid (HAuCl₄), is prepared. The support is then impregnated with this solution.

  • Washing and Drying: The impregnated support is thoroughly washed with deionized water to remove any residual precursor and then dried in an oven at 120°C.

  • Calcination: The dried material is calcined in air at a specified temperature (e.g., 300-400°C) for several hours to obtain the final supported gold catalyst.

2. Synthesis of Polyoxometalate (POM) Catalysts [7]

  • Precursor Selection: Choose appropriate metal precursors, commonly tungsten, molybdenum, or vanadium salts (e.g., sodium tungstate, ammonium molybdate).

  • Acidification/Basification: The synthesis is typically carried out in an acidic or alkaline aqueous medium to facilitate the formation of the desired polyoxometalate structure.

  • Precipitation: The metal precursors react in the solution to form the polyoxometalate clusters, which then precipitate out.

  • Purification: The precipitate is collected by filtration, washed thoroughly, and dried to yield the pure polyoxometalate catalyst.

General Procedure for Cyclohexanol Oxidation

A typical experimental setup for the liquid-phase oxidation of cyclohexanol is as follows:

  • A known amount of cyclohexanol and the catalyst are added to a reaction vessel (e.g., a round-bottom flask or a high-pressure autoclave).

  • A solvent (if required) is added to the mixture.

  • The reactor is sealed and heated to the desired reaction temperature under constant stirring.

  • The oxidant (e.g., molecular oxygen, hydrogen peroxide, or tert-butyl hydroperoxide) is introduced into the reactor. For gaseous oxidants like O₂, the reactor is pressurized to the desired level.

  • The reaction is allowed to proceed for a specific duration.

  • After the reaction, the mixture is cooled to room temperature.

  • The solid catalyst is separated from the liquid mixture by filtration or centrifugation.

  • The liquid products are analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of cyclohexanol and the selectivity for cyclohexanone.

Visualizing the Process: Experimental Workflow and Reaction Pathway

To better illustrate the experimental and mechanistic aspects of cyclohexanol oxidation, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Precipitation) Characterization Characterization (XRD, TEM, etc.) Catalyst_Synthesis->Characterization Verification Reactant_Mixing Mix Cyclohexanol, Catalyst, and Solvent Characterization->Reactant_Mixing Reaction_Conditions Set Temperature and Pressure Reactant_Mixing->Reaction_Conditions Oxidant_Addition Introduce Oxidant (O₂, H₂O₂, etc.) Reaction_Conditions->Oxidant_Addition Reaction_Execution Run Reaction for Set Time Oxidant_Addition->Reaction_Execution Catalyst_Separation Separate Catalyst (Filtration/Centrifugation) Reaction_Execution->Catalyst_Separation Product_Analysis Analyze Products (GC/HPLC) Catalyst_Separation->Product_Analysis Data_Calculation Calculate Conversion and Selectivity Product_Analysis->Data_Calculation

Caption: A generalized workflow for the catalytic oxidation of cyclohexanol.

Reaction_Pathway cluster_mechanism Representative Catalytic Cycle Cyclohexanol Cyclohexanol (C₆H₁₁OH) Adsorption Adsorption on Active Site Cyclohexanol->Adsorption Catalyst_Active_Site Catalyst Active Site Adsorption->Catalyst_Active_Site Interaction Surface_Reaction Surface Reaction (Dehydrogenation) Cyclohexanone Cyclohexanone (C₆H₁₀O) Surface_Reaction->Cyclohexanone Desorption Desorption Cyclohexanone->Desorption Desorption->Catalyst_Active_Site Regeneration Catalyst_Active_Site->Surface_Reaction

Caption: A simplified reaction pathway for cyclohexanol oxidation.

The selection of an appropriate catalyst for cyclohexanol oxidation is a multifaceted decision that depends on the desired operating conditions, cost considerations, and performance requirements. Noble metal catalysts, particularly those based on gold and platinum, often exhibit high activity and selectivity but can be cost-prohibitive for large-scale applications. Transition metal catalysts offer a more economical alternative, with cobalt and manganese-based systems being widely studied. Polyoxometalates represent a versatile class of catalysts with tunable properties that can achieve high conversion rates. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decisions in the pursuit of efficient and sustainable cyclohexanol oxidation processes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 4-Cyclohexylcyclohexanol and structurally related compounds. While data on this compound itself is limited to its industrial applications and basic toxicological assessments, its derivatives present a promising area for therapeutic research, exhibiting a range of biological effects. This document summarizes available experimental data, outlines key experimental protocols, and visualizes a general workflow for antimicrobial screening.

Overview of this compound

This compound is an organic compound primarily utilized in industrial settings as a softener in plastics and rubber, and as a lubricant.[1] Its biological activity has not been extensively studied for pharmacological purposes. Toxicological data suggests it has low toxicity, but safe handling practices are recommended to avoid contact with eyes, skin, and the respiratory system.[1] The compound has been identified in the plant Artemisia monosperma, but further research into its potential bioactive properties is lacking.[2]

In contrast, a related fragrance ingredient, 4-Cyclohexyl-2-methyl-2-butanol, has undergone more thorough safety assessments. These studies have primarily focused on its toxicological profile, establishing it as not being a skin sensitizer and non-genotoxic.[3] However, there is a notable absence of research into any potential pharmacological activities for this compound as well.[3]

Biological Activities of Related Cyclohexanol Derivatives

The cyclohexanol scaffold is a recurring motif in a variety of biologically active compounds.[4] Numerous studies have demonstrated that derivatives of cyclohexanol possess a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7][8]

Comparative Data on Biological Activity

The following table summarizes the reported biological activities of several cyclohexanol derivatives, providing a comparative landscape against the limited data for this compound.

Compound/Derivative ClassBiological ActivityKey Findings
This compound Industrial UsePrimarily used as a softener and lubricant.[1]
4-(4-bromophenyl)-4-hydroxy-2.6-diphenylcyclohexane-1.3-diyl)bis(4-bromophenyl)methanone Antibacterial, AntifungalShowed promising activity against various microorganisms.[5]
Ethyl (4-tert-butylcyclohexylidene)acetate & 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one AntibacterialDemonstrated bacteriostatic effects, particularly against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus.[9] The bromolactone also showed activity against Escherichia coli.[9]
Novel synthesized cyclohexanol derivatives Anticancer, AntimicrobialScreened for anticancer and antimicrobial activities with some showing promising results.[6][7]
Cyclohexane-1,3-dione ligands and their metal complexes AntimicrobialActive against Gram-positive bacteria, with activity comparable to antibiotics like chloramphenicol and ampicillin.[4]
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives Anti-inflammatoryInhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the biological activity of cyclohexanol derivatives.

Antimicrobial Activity Screening (Agar Diffusion Method)

This method is widely used to assess the antimicrobial potential of chemical compounds.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific concentration (e.g., 10^8 CFU/mL).

  • Agar Plate Preparation: A sterile nutrient agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

  • Compound Application: Sterile paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualized Workflows and Pathways

To provide a clearer understanding of experimental processes, the following diagrams illustrate a typical workflow for antimicrobial screening and a generalized signaling pathway for anti-inflammatory action.

antimicrobial_screening_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Culture Microorganisms start->culture prepare_plates Prepare Agar Plates culture->prepare_plates inoculate Inoculate Plates prepare_plates->inoculate apply_compound Apply Compound Discs inoculate->apply_compound incubate Incubate Plates apply_compound->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze and Compare Data measure_zones->analyze_data end_node End analyze_data->end_node

Caption: A generalized workflow for an antimicrobial susceptibility test using the agar disc diffusion method.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS_COX2_gene iNOS & COX-2 Gene Expression NFkB->iNOS_COX2_gene promotes iNOS_COX2_protein iNOS & COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein leads to NO_Prostaglandins Nitric Oxide (NO) & Prostaglandins iNOS_COX2_protein->NO_Prostaglandins produces Inflammation Inflammation NO_Prostaglandins->Inflammation Compound Cyclohexanol Derivative Compound->NFkB inhibits Compound->iNOS_COX2_protein inhibits

Caption: A simplified signaling pathway illustrating the anti-inflammatory mechanism of action for certain cyclohexanol derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Cyclohexylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Cyclohexylcyclohexanol.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to conduct a thorough hazard assessment for this compound. Based on data for the closely related compound, cyclohexanol, and general chemical safety principles, this compound should be handled as a hazardous substance.[1] It is reported to cause serious eye irritation.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. [3][4][5]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Any unwanted, expired, or contaminated this compound is considered a hazardous waste.[6][7]

  • Segregate Incompatible Chemicals: Store this compound waste separately from incompatible materials. As a general practice, keep organic compounds away from strong oxidizing agents.[8] Ensure it is not mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use a chemically compatible and leak-proof container with a secure, screw-on cap.[10] Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must be in good condition, free from rust or leaks.[6]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential spills or leaks.[10] The secondary container should be capable of holding 110% of the volume of the primary container.[10]

  • Labeling: All chemical waste containers must be clearly labeled.[3] Affix a hazardous waste tag provided by your institution's EHS department as soon as waste is first added to the container. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound" (no abbreviations or formulas).[3]

    • The quantity or concentration of the waste.

    • The date of waste generation.[3]

    • The location of origin (e.g., building and room number).[3]

    • The name and contact information of the principal investigator or responsible party.[3]

    • Appropriate hazard pictograms (e.g., irritant).[3]

Step 3: Waste Storage

  • Storage Location: Store the labeled hazardous waste container in a designated, secure area within the laboratory.[10] Keep waste containers closed at all times, except when adding waste.[6][10]

  • Time and Quantity Limits: Be aware of your institution's and local regulations regarding the maximum accumulation time (e.g., 90 days) and quantity of hazardous waste allowed in the laboratory before it must be collected.[10]

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a completed hazardous waste form to the EHS department.[3]

  • Do Not Transport: Do not transport hazardous waste yourself. Trained EHS professionals will collect the waste from your laboratory.

Step 5: Disposal of Empty Containers

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with an appropriate solvent.[6]

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][9]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided any labels identifying it as hazardous have been defaced.[6] Alternatively, the clean, empty container can be reused for compatible waste.[6]

Summary of Hazards and Disposal Information

ParameterInformationSource
Primary Hazards Harmful if swallowed, Causes skin irritation, Harmful if inhaled, May cause respiratory irritation, Causes serious eye irritation, Harmful to aquatic life with long lasting effects.[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][11]
PPE Safety glasses/goggles, chemical-resistant gloves, lab coat.[5]
Spill Response Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[11]
Environmental Fate The product is water-soluble and may spread in water systems. It is harmful to aquatic life with long-lasting effects.[1]

Disposal Workflow

DisposalWorkflow This compound Disposal Decision Tree cluster_prep Preparation & Handling cluster_containment Waste Containment & Labeling cluster_storage_disposal Storage & Disposal cluster_empty Empty Container Disposal start Unwanted this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_q Is the original container empty? start->empty_q fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood container Select Compatible, Leak-Proof Container fume_hood->container labeling Affix 'Hazardous Waste' Tag with Full Chemical Name container->labeling secondary Place in Secondary Containment labeling->secondary storage Store in Designated Area, Keep Container Closed secondary->storage ehs_request Submit Waste Pickup Request to EHS storage->ehs_request collection Await Collection by EHS Professionals ehs_request->collection empty_q->ppe No triple_rinse Triple-Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container in Trash collect_rinsate->dispose_container

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-Cyclohexylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Cyclohexylcyclohexanol in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Immediate Safety and Hazard Information

GHS Hazard Classification: According to aggregated GHS information, this compound is classified as causing serious eye irritation (H319).[1] Therefore, appropriate precautions must be taken to avoid contact with the eyes.

First Aid Measures: Immediate action is crucial in case of exposure. The following are first-aid procedures for different types of contact:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol [1]
Appearance Colorless liquid or solid wax-like substance
Odor Special aroma
Melting Point 94-98 °C
Boiling Point 105-110 °C at 0.5 Torr
Solubility Soluble in many organic solvents
pKa 15.31 ± 0.40 (Predicted)

Note: Some physical properties are for a cis- and trans- mixture and may vary.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): The following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: A NIOSH-approved respirator may be required if working in a poorly ventilated area or if there is a risk of generating dust or aerosols.

Handling Procedures:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosol and Dust Generation: Minimize the generation of dust and aerosols.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Procedures:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Waste Collection:

  • Container: Use a designated, labeled, and leak-proof container for the waste.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

Disposal Protocol:

  • Contact EHS: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Do Not Drain Dispose: Never dispose of this compound down the drain or in the regular trash.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Emergency Spill Response Workflow

The following diagram illustrates the procedural steps for responding to a chemical spill of this compound.

G Emergency Spill Response for this compound Spill Chemical Spill Occurs Assess Assess the Spill (Size and Hazard) Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Controllable MajorSpill Major Spill Assess->MajorSpill Large or Uncontrolled WearPPE Wear Appropriate PPE MinorSpill->WearPPE Evacuate Evacuate Immediate Area Alert Others MajorSpill->Evacuate CallEHS Contact EHS/Emergency Services Evacuate->CallEHS SecureArea Secure the Area Prevent Entry CallEHS->SecureArea Report Report the Incident SecureArea->Report Contain Contain the Spill (Use absorbents) WearPPE->Contain Cleanup Clean Up Spill Residue Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste (As Hazardous Waste) Decontaminate->Dispose Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.